molecular formula C8H6FNO2 B034776 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 103361-99-5

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B034776
CAS No.: 103361-99-5
M. Wt: 167.14 g/mol
InChI Key: TXRXHEOGQVPEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a fluorinated benzoxazinone derivative that serves as a privileged, multifunctional scaffold in medicinal chemistry and organic synthesis. Its core structure integrates a synthetically versatile lactam and a cyclic enol ether, making it a valuable precursor for constructing diverse heterocyclic libraries. The strategic incorporation of a fluorine atom at the 7-position enhances the compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in drug discovery. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders, oncology, and inflammatory diseases. Its mechanism of action as a final compound often involves modulation of kinase activity or function as a gamma-secretase modulator, but its principal research value lies in its role as a versatile building block. The oxazinone ring is highly amenable to nucleophilic attack and ring-opening/functionalization reactions, allowing for the efficient generation of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for use in laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRXHEOGQVPEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547845
Record name 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103361-99-5
Record name 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluorinated benzoxazinone derivative of interest in medicinal chemistry and drug discovery. This document details the core synthetic strategy, experimental protocols, and relevant chemical data.

Overview of the Synthetic Pathway

The primary route for the synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one involves a two-step process commencing with the readily available starting material, 2-amino-5-fluorophenol. The synthesis proceeds via an initial N-acylation with a chloroacetylating agent to form an intermediate, which then undergoes an intramolecular cyclization to yield the target benzoxazinone ring system.

A general representation of this synthetic approach is depicted below:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-amino-5-fluorophenol 2-amino-5-fluorophenol N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide 2-amino-5-fluorophenol->N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide Chloroacetyl chloride, Base 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide->7-Fluoro-2H-benzo[b]oxazin-3(4H)-one Base, Heat

Caption: General synthetic scheme for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

The following protocols are based on established methods for the synthesis of benzoxazinone derivatives and information derived from patent literature describing the synthesis of structurally related compounds.

Step 1: Synthesis of N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

This step involves the selective N-acylation of 2-amino-5-fluorophenol with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Workflow:

experimental_workflow_step1 reagents 2-amino-5-fluorophenol Chloroacetyl chloride Base (e.g., NaHCO3) Solvent (e.g., Ethyl acetate/Water) reaction Reaction at 0-5 °C reagents->reaction workup Phase Separation Aqueous Wash reaction->workup isolation Drying over Na2SO4 Solvent Evaporation workup->isolation product Crude Intermediate isolation->product

Caption: Workflow for the synthesis of the chloroacetamide intermediate.

Detailed Methodology:

  • A solution of 2-amino-5-fluorophenol (1.0 eq) in a suitable organic solvent, such as ethyl acetate, is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • An aqueous solution of a mild base, for example, sodium bicarbonate (2.0-3.0 eq), is added to the reaction mixture.

  • The mixture is cooled to a temperature between 0 and 5 °C using an ice bath.

  • Chloroacetyl chloride (1.0-1.2 eq) is added dropwise to the stirred biphasic mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one (Final Product)

The second step involves an intramolecular Williamson ether synthesis, where the phenoxide, formed by the deprotonation of the hydroxyl group, displaces the chlorine atom of the chloroacetamide moiety to form the benzoxazinone ring.

Experimental Workflow:

experimental_workflow_step2 reagents N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide Base (e.g., K2CO3) Solvent (e.g., Acetone or DMF) reaction Reflux reagents->reaction workup Filtration Solvent Evaporation reaction->workup purification Recrystallization or Column Chromatography workup->purification product 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one purification->product

Caption: Workflow for the cyclization to the final product.

Detailed Methodology:

  • The crude N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • A base, typically potassium carbonate (2.0-3.0 eq), is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • The crude 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-amino-5-fluorophenolC₆H₆FNO127.12Off-white to light brown crystalline powder53981-24-1
N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamideC₈H₇ClFNO₂203.59--
7-Fluoro-2H-benzo[b]oxazin-3(4H)-oneC₈H₆FNO₂167.14White to off-white solid103361-99-5

Table 2: Reaction Parameters (Representative)

StepReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
12-amino-5-fluorophenolChloroacetyl chloride, NaHCO₃Ethyl acetate/Water0 - RT1 - 2>90 (crude)
2N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamideK₂CO₃AcetoneReflux4 - 870 - 85 (purified)

Note: Yields are representative and can vary based on reaction scale and purification methods.

Table 3: Spectroscopic Data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

TechniqueData
¹H NMR Predicted shifts: Aromatic protons in the range of 6.7-7.2 ppm, a singlet for the CH₂ group around 4.6 ppm, and a broad singlet for the NH proton above 10 ppm.
¹³C NMR Predicted shifts: Carbonyl carbon around 165 ppm, aromatic carbons between 105-150 ppm (with characteristic C-F couplings), and the CH₂ carbon around 67 ppm.
Mass Spec (MS) m/z (ESI+): 168.04 [M+H]⁺

Note: Actual spectroscopic data should be obtained for characterization and confirmation of the synthesized compound.

This guide provides a foundational understanding of the synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform reactions in a well-ventilated fume hood. The provided protocols may require optimization to achieve desired yields and purity.

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluorinated benzoxazinone derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its fundamental chemical and physical characteristics, offering a valuable resource for researchers engaged in its synthesis, analysis, and application.

Core Physicochemical Properties

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, identified by the CAS Number 103361-99-5, possesses a distinct set of physicochemical properties that influence its behavior in chemical and biological systems.[1][2] A summary of these properties is presented in the tables below.

Identifier Value Source
Chemical Name 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one-
CAS Number 103361-99-5[1][2]
Molecular Formula C₈H₆FNO₂[1][2]
Molecular Weight 167.14 g/mol [1][2]
Canonical SMILES C1C(=O)NC2=C(O1)C=C(C=C2)F[1]
InChI Key TXRXHEOGQVPEBT-UHFFFAOYSA-N[1]
Property Value Notes Source
Melting Point 203-205 °CExperimental[3][4]
Boiling Point 327.9 ± 42.0 °CPredicted[4]
Density 1.347 g/cm³-[3][4]
pKa 11.56 ± 0.20Predicted[4]
logP -No experimental data found.-
Solubility -No experimental data found.-

Synthesis and Experimental Protocols

A plausible synthetic route for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one could involve the reaction of 2-amino-5-fluorophenol with chloroacetyl chloride. This reaction would proceed via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the oxazinone ring. The general workflow for such a synthesis is depicted below.

G A 2-Amino-5-fluorophenol C N-acylation A->C B Chloroacetyl Chloride B->C D Intermediate: 2-Chloro-N-(2-hydroxy-4-fluorophenyl)acetamide C->D E Intramolecular Cyclization (Base-mediated) D->E F 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one E->F G Purification (e.g., Recrystallization) F->G H Final Product G->H

Plausible synthetic workflow for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

General Experimental Considerations (Based on Analogous Syntheses):

  • Reaction Conditions: The N-acylation step is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at reduced temperatures to control the exothermic reaction. The subsequent cyclization is often promoted by the addition of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the phenolic hydroxyl group.

  • Purification: The crude product is commonly purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

  • Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. However, the broader class of benzoxazinone derivatives has been investigated for a range of pharmacological activities, suggesting potential areas of interest for this specific compound.

Derivatives of 2H-benzo[b][3][5]oxazin-3(4H)-one have been reported to exhibit:

  • Anticonvulsant Activity: Certain derivatives have shown efficacy in preclinical models of epilepsy.[5]

  • Antiplatelet Activity: Some analogs can inhibit platelet aggregation, indicating potential for cardiovascular applications.

  • Anticancer Activity: Various substituted benzoxazinones have demonstrated cytotoxic effects against different cancer cell lines.

  • Anti-inflammatory Effects: The benzoxazinone scaffold has been explored for the development of anti-inflammatory agents.

The potential mechanism of action for these biological activities is likely diverse and dependent on the specific substitution pattern of the benzoxazinone core. For instance, in the context of cancer, derivatives have been shown to induce DNA damage and apoptosis in tumor cells.[6] The introduction of a fluorine atom at the 7-position of the benzoxazinone ring can significantly modulate its electronic properties, metabolic stability, and binding affinity to biological targets. Therefore, 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one represents a promising scaffold for further investigation in various therapeutic areas.

The logical relationship for exploring the biological potential of this compound is outlined in the following diagram:

G A 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Identification of Biological Targets B->C D Mechanism of Action Studies C->D F In Vivo Efficacy and Toxicity Studies C->F E Signaling Pathway Analysis D->E E->F G Lead Compound for Drug Development F->G

Logical workflow for the biological evaluation of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Conclusion

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a fluorinated heterocyclic compound with well-defined core physicochemical properties. While experimental data on its solubility and logP are yet to be reported, its melting point and other key identifiers are established. The synthetic strategies for this class of compounds are known, providing a solid foundation for its preparation and further derivatization. Although specific biological data for this particular molecule is limited, the diverse activities of related benzoxazinones highlight its potential as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential applications in drug discovery.

References

Spectroscopic Insights into 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Guide to its ¹H and ¹³C NMR Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. These predictions are derived from the analysis of similar benzoxazinone structures and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.6 - 4.8s-
H-57.0 - 7.2d~8-9
H-66.8 - 7.0dd~8-9, ~2-3
H-86.7 - 6.9dd~8-9, ~4-5
NH (4-H)10.5 - 10.8s (br)-

Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br' denotes a broad signal.

Table 2: Predicted ¹³C NMR Data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

CarbonPredicted Chemical Shift (δ, ppm)
C-267 - 69
C-3165 - 167
C-4a128 - 130
C-5115 - 117 (d, JC-F)
C-6110 - 112 (d, JC-F)
C-7158 - 162 (d, JC-F)
C-8105 - 107 (d, JC-F)
C-8a143 - 145

Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent. 'd' denotes a doublet due to coupling with fluorine.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: Bruker Avance-400 (or equivalent) operating at 400 MHz.[1]

  • Solvent: DMSO-d₆.[1]

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Spectroscopy:

  • Spectrometer: Bruker Avance-400 (or equivalent) operating at 100 MHz.[1]

  • Solvent: DMSO-d₆.[1]

  • Temperature: 298 K.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

Two-Dimensional (2D) NMR Spectroscopy:

To aid in the definitive assignment of proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed using standard Bruker pulse sequences.[2]

Visualization of Key Processes

The following diagrams illustrate the chemical structure of the target compound and the general workflow for NMR data acquisition and analysis.

Caption: Chemical structure of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spectrometer NMR Spectrometer Transfer->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Data_Table Data Tabulation Assignment->Data_Table Report Final Report Generation Data_Table->Report

Caption: General workflow for NMR data acquisition and analysis.

References

Crystal Structure Analysis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a member of the benzoxazinone class of heterocyclic compounds. While a specific crystallographic study for the 7-fluoro derivative is not publicly available, this paper presents a detailed examination of the closely related analogue, 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, to provide valuable structural insights. The benzoxazinone core is a significant scaffold in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory and anticancer properties. This guide covers the essential crystallographic data, experimental protocols for synthesis and crystallization, and explores the potential modulation of key signaling pathways.

Crystallographic Data of a Representative Benzoxazinone

The crystal structure of 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one offers a foundational understanding of the geometric and conformational properties of this class of molecules. The data, obtained from X-ray diffraction analysis, reveals the spatial arrangement of atoms and the packing of molecules in the crystal lattice.

Table 1: Crystallographic Data for 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one [3]

ParameterValue
Chemical FormulaC₈H₆ClNO₂
Molecular Weight183.59 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a4.5359 (6) Å
b7.700 (1) Å
c21.281 (3) Å
α, β, γ90°
Volume743.28 (17) ų
Z4
Temperature273 (2) K
RadiationMo Kα
Wavelength0.71073 Å

The six-membered heterocyclic ring in 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one adopts a screw boat conformation.[3] The crystal structure is characterized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains along the crystallographic b axis.[3]

Experimental Protocols

The synthesis and crystallization of benzoxazinone derivatives are crucial steps for structural and biological studies. The following protocols are generalized from established methods for the synthesis of this class of compounds.

Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

A common route for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-ones involves the condensation of a substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.[4]

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-fluorophenol)

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • N-Chloroacetylation: A solution of the substituted 2-aminophenol in acetone is treated with chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting N-(2-hydroxyphenyl)-2-chloroacetamide intermediate is then subjected to intramolecular cyclization. This is typically achieved by refluxing the intermediate in an ethanolic solution of sodium hydroxide.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

  • Dissolve the purified benzoxazinone derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of both) by gentle heating to obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days.

  • Harvest the resulting single crystals and mount them on a goniometer for X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization start 2-Aminophenol Derivative step1 N-Chloroacetylation (Chloroacetyl Chloride, K2CO3, Acetone) start->step1 step2 Intramolecular Cyclization (NaOH, Ethanol, Reflux) step1->step2 step3 Acidification & Precipitation (HCl) step2->step3 product Crude Product step3->product purify Recrystallization (e.g., Ethanol) product->purify crystal Slow Evaporation (Saturated Solution) purify->crystal final Single Crystals for XRD crystal->final

Experimental workflow for the synthesis and crystallization of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.

Biological Activity and Signaling Pathways

Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being particularly prominent.[1][5] Mechanistic studies suggest that these compounds can modulate key cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory diseases.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[6][7] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Some benzoxazinone derivatives have been shown to inhibit the activation of NF-κB.[8] This inhibition can occur through various mechanisms, such as preventing the degradation of the IκBα inhibitor protein, which sequesters NF-κB in the cytoplasm.

nf_kb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor 1. Binding ikk IKK Complex receptor->ikk 2. Activation ikba_nfkb IκBα-NF-κB Complex (Inactive) ikk->ikba_nfkb 3. Phosphorylation of IκBα nfkb NF-κB (p50/p65) ikba_nfkb->nfkb 5. Release of NF-κB proteasome Proteasomal Degradation ikba_nfkb->proteasome 4. Ubiquitination & Degradation of IκBα nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc 6. Nuclear Translocation dna Target Gene Promoters nfkb_nuc->dna 7. DNA Binding transcription Gene Transcription (Inflammation, Proliferation, Survival) dna->transcription 8. Transcriptional Activation benzoxazinone Benzoxazinone Derivative benzoxazinone->ikk Inhibition

Potential mechanism of NF-κB pathway inhibition by a 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

By inhibiting the IKK complex, benzoxazinone derivatives can prevent the phosphorylation and subsequent degradation of IκBα. This leads to the retention of the inactive NF-κB complex in the cytoplasm, thereby downregulating the expression of pro-inflammatory and pro-survival genes. This mechanism highlights the therapeutic potential of this class of compounds in treating inflammatory disorders and certain types of cancer. Further research and development of specific 7-fluoro-substituted benzoxazinones may lead to novel therapeutic agents with improved efficacy and selectivity.

References

The Multifaceted Mechanisms of Action of Fluorinated Benzoxazinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoxazinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the benzoxazinone scaffold can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic fluorination has led to the development of potent and selective modulators of various enzymes and cellular pathways, implicating them in a wide range of therapeutic areas, from neurodegenerative diseases and pain management to cancer and infectious diseases. This in-depth technical guide elucidates the core mechanisms of action of fluorinated benzoxazinones, providing detailed experimental protocols and summarizing key quantitative data to facilitate further research and development in this promising field.

Core Mechanisms of Action

Fluorinated benzoxazinones exert their biological effects by interacting with several key protein targets. The primary mechanisms of action explored to date include the inhibition of Protoporphyrinogen IX Oxidase (PPO), Fatty Acid Amide Hydrolase (FAAH), and Monoamine Oxidase B (MAO-B), as well as the stabilization of the c-Myc G-quadruplex structure. Furthermore, their activity as antibacterial agents and inhibitors of α-chymotrypsin has also been reported.

Inhibition of Protoporphyrinogen IX Oxidase (PPO)

Mechanism: Fluorinated benzoxazinones have been identified as potent inhibitors of Protoporphyrinogen IX oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of chlorophylls and hemes.[1] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the cell. This accumulated substrate then leaks from its normal location within the chloroplast and is rapidly oxidized in the cytoplasm to protoporphyrin IX.[2] In the presence of light and molecular oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen then causes rapid peroxidation of lipids and proteins, leading to membrane disruption and ultimately, cell death. This mechanism is the basis for the herbicidal activity of many PPO inhibitors.

Signaling Pathway:

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm FB Fluorinated Benzoxazinone PPO Protoporphyrinogen IX Oxidase (PPO) FB->PPO Inhibition Chlorophyll Chlorophyll & Heme PPO->Chlorophyll Normal Pathway ProtoIXgen Protoporphyrinogen IX ProtoIXgen->PPO Substrate ProtoIXgen_cyto Accumulated Protoporphyrinogen IX ProtoIXgen->ProtoIXgen_cyto Leakage ProtoIX Protoporphyrin IX LightO2 Light + O2 SingletO2 Singlet Oxygen (¹O₂) LipidPerox Lipid Peroxidation SingletO2->LipidPerox CellDeath Cell Death LipidPerox->CellDeath ProtoIX_cyto Protoporphyrin IX ProtoIXgen_cyto->ProtoIX_cyto Auto-oxidation ProtoIX_cyto->SingletO2 Photosensitization

Caption: PPO Inhibition Pathway by Fluorinated Benzoxazinones.

Quantitative Data:

Compound ClassTarget OrganismIC50 / KiReference
Benzoxazinone-Pyrimidinedione HybridNicotiana tabacum PPOKi = 14 nM[3]
Benzoxazinone-Pyrimidinedione HybridHuman PPOKi = 44.8 µM[3]

Experimental Protocol: PPO Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the inhibitory activity of compounds against PPO.

  • Materials:

    • Recombinant or purified PPO enzyme

    • Assay Buffer: 50 mM phosphate buffer, pH 6.8

    • Substrate: Protoporphyrinogen IX

    • Test Compounds (Fluorinated Benzoxazinones) dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer or plate reader capable of measuring absorbance at 630 nm

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Enzyme Preparation: Dilute the PPO enzyme to the desired concentration in ice-cold Assay Buffer.

    • Assay Plate Setup:

      • To each well of the 96-well plate, add the Assay Buffer.

      • Add the diluted enzyme extract to all wells except the blank.

      • Add the different concentrations of the test compounds to the respective wells. Include a control with no inhibitor (vehicle control).

    • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes.

    • Reaction Initiation: Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

    • Measurement: Immediately measure the increase in absorbance at 630 nm over time (kinetically) using a spectrophotometer or plate reader. The formation of protoporphyrin IX can be monitored at this wavelength.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

      • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Mechanism: Fluorinated benzoxazinones can act as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) and other fatty acid amides.[5][6] By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to an increase in its endogenous levels.[7] Elevated anandamide levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in regulating pain, inflammation, mood, and memory.[6][8] This mechanism of action makes FAAH inhibitors attractive therapeutic candidates for the treatment of pain, anxiety, and other neurological disorders.[5]

Signaling Pathway:

FAAH_Inhibition FB Fluorinated Benzoxazinone FAAH Fatty Acid Amide Hydrolase (FAAH) FB->FAAH Inhibition ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis Anandamide Anandamide (AEA) Anandamide->FAAH Degradation CB_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->CB_Receptors Activation Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB_Receptors->Signaling_Cascade Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) Signaling_Cascade->Therapeutic_Effects

Caption: FAAH Inhibition Pathway by Fluorinated Benzoxazinones.

Quantitative Data:

Compound ClassTargetIC50Reference
(Indolylalkyl)piperidine carbamates (fluorinated)FAAH~two-fold enhancement over non-fluorinated[9]
3-(4,5-dihydrooxazol-2-yl)phenyl (5-fluoropentyl)carbamateFAAH0.8 nM[6]

Experimental Protocol: In Vitro Fluorometric FAAH Activity Assay

This protocol is for determining the inhibitory activity of compounds against FAAH using a fluorogenic substrate.[3][10]

  • Materials:

    • Recombinant human or rat FAAH

    • FAAH Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

    • Test Compounds (Fluorinated Benzoxazinones) dissolved in DMSO

    • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

    • Positive control inhibitor (e.g., URB597)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

      • Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

      • Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.

    • Assay Plate Setup:

      • Control wells: Assay Buffer + FAAH enzyme + DMSO (vehicle).

      • Inhibitor wells: Assay Buffer + FAAH enzyme + test compound dilutions.

      • Positive control wells: Assay Buffer + FAAH enzyme + positive control.

    • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. This step is particularly crucial for irreversible inhibitors.

    • Reaction Initiation and Measurement:

      • Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

      • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.[11]

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • Determine the percentage of inhibition for each concentration of the test compound compared to the control wells.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

Inhibition of Monoamine Oxidase B (MAO-B)

Mechanism: Certain fluorinated benzoxazinones are inhibitors of Monoamine Oxidase B (MAO-B), a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[12][13] By inhibiting MAO-B, these compounds increase the synaptic concentration of dopamine, which is a primary therapeutic strategy for Parkinson's disease.[14] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage in neurodegenerative diseases.[13][15] Therefore, inhibition of MAO-B not only restores dopamine levels but also provides a neuroprotective effect by reducing oxidative stress.[16]

Signaling Pathway:

MAOB_Inhibition FB Fluorinated Benzoxazinone MAOB Monoamine Oxidase B (MAO-B) FB->MAOB Inhibition Metabolites Dopamine Metabolites MAOB->Metabolites ROS Reactive Oxygen Species (H₂O₂) MAOB->ROS Dopamine Dopamine Dopamine->MAOB Oxidative Deamination Therapeutic_Effects Therapeutic Effects (↑Dopamine, Neuroprotection) Dopamine->Therapeutic_Effects Increased Levels OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage NeuronalDamage->Therapeutic_Effects Reduced

Caption: MAO-B Inhibition Pathway by Fluorinated Benzoxazinones.

Quantitative Data:

Compound ClassTargetIC50 / KiReference
Fluorinated benzyloxy chalcones (related class)MAO-BIC50 = 0.0053 µM (for FBZ13)[17]
MAO-B-IN-30 (control inhibitor)MAO-BIC50 = 0.082 µM[14]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory potential of compounds against MAO-B.[14][18]

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B Assay Buffer

    • MAO-B Substrate (e.g., kynuramine or benzylamine)

    • Developer solution

    • Fluorescent Probe (e.g., OxiRed™ Probe)

    • Test Compounds (Fluorinated Benzoxazinones) dissolved in DMSO

    • Positive Control Inhibitor (e.g., Selegiline)

    • 96-well plate suitable for fluorescence measurements

    • Fluorescence microplate reader

  • Procedure:

    • Compound and Enzyme Preparation:

      • Prepare serial dilutions of the test compounds and positive control in MAO-B Assay Buffer.

      • Prepare a working solution of the MAO-B enzyme in the assay buffer.

    • Assay Plate Setup:

      • Add the test compound dilutions, positive control, or vehicle to the appropriate wells.

      • Add the MAO-B enzyme solution to all wells except the blank.

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to all wells to initiate the reaction.

    • Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for at least 30-60 minutes at 37°C.[14]

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Stabilization of c-Myc G-Quadruplex

Mechanism: The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex.[9][19] The formation of this G-quadruplex structure acts as a transcriptional repressor, inhibiting the expression of the c-Myc gene.[19] Some fluorinated benzoxazinones have been shown to act as G-quadruplex stabilizing ligands.[20] By binding to and stabilizing the c-Myc G-quadruplex, these compounds prevent its unwinding, thereby downregulating c-Myc transcription.[21] Since c-Myc is a key regulator of cell proliferation and is overexpressed in many cancers, this mechanism provides a novel strategy for anticancer therapy.[19]

Logical Relationship Diagram:

cMyc_Stabilization FB Fluorinated Benzoxazinone G4_unstable c-Myc Promoter G-Quadruplex (Unstable) FB->G4_unstable Binding and Stabilization G4_stable c-Myc Promoter G-Quadruplex (Stable) cMyc_Transcription c-Myc Transcription G4_stable->cMyc_Transcription Inhibition Transcription_Factors Transcription Factors Transcription_Factors->cMyc_Transcription Activation cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Anticancer_Effect Anticancer Effect Cell_Proliferation->Anticancer_Effect Inhibition

Caption: c-Myc G-Quadruplex Stabilization by Fluorinated Benzoxazinones.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for G-Quadruplex Binding

EMSA is used to study the binding of small molecules to DNA structures like G-quadruplexes.[20][22]

  • Materials:

    • Fluorophore-labeled or radio-labeled oligonucleotide corresponding to the c-Myc G-quadruplex forming sequence

    • Binding Buffer: e.g., 20 mM Tris-HCl (pH 7.4), 200 mM KCl

    • Test Compounds (Fluorinated Benzoxazinones)

    • Native polyacrylamide gel

    • Gel electrophoresis apparatus

    • Imaging system for detecting the labeled DNA

  • Procedure:

    • Probe Preparation: The labeled oligonucleotide is annealed to form the G-quadruplex structure by heating and slow cooling in a potassium-containing buffer.

    • Binding Reaction:

      • In a microcentrifuge tube, combine the labeled G-quadruplex probe with increasing concentrations of the test compound in the binding buffer.

      • Incubate the reaction mixture at room temperature for a specified time to allow for binding.

    • Electrophoresis:

      • Load the samples onto a native polyacrylamide gel.

      • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the G-quadruplex.

    • Detection:

      • Visualize the DNA bands using an appropriate imaging system (e.g., fluorescence scanner or autoradiography).

    • Data Analysis:

      • The binding of the compound to the G-quadruplex will cause a shift in the mobility of the DNA band on the gel.

      • The intensity of the shifted band will increase with higher concentrations of the compound.

      • The dissociation constant (Kd) can be estimated by quantifying the band intensities.[22]

Antibacterial Activity

Mechanism: Fluorinated benzoxazinones have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. The precise mechanism of antibacterial action can vary, but for some oxazolidinone-containing benzoxazinones, it involves the inhibition of bacterial protein synthesis. These compounds bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and thereby blocking translation. The fluorine atom on the benzene ring has been shown to enhance activity and reduce toxicity.[22]

Experimental Workflow:

MABA_Workflow start Start prep_compounds Prepare Serial Dilutions of Fluorinated Benzoxazinones start->prep_compounds prep_bacteria Prepare Bacterial Inoculum (e.g., M. tuberculosis) start->prep_bacteria plate_setup Add Compounds and Inoculum to 96-well Plate prep_compounds->plate_setup prep_bacteria->plate_setup incubation Incubate at 37°C plate_setup->incubation add_alamar Add Alamar Blue Reagent incubation->add_alamar incubation2 Incubate for 24h add_alamar->incubation2 read_results Read Results Visually or with a Plate Reader incubation2->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Microplate Alamar Blue Assay (MABA).

Quantitative Data:

CompoundTarget StrainMIC (µg/mL)Reference
Compound 21 (a fluoro-benzoxazinyl-oxazolidinone)M. tuberculosis H37Rv0.25–0.50[22]
Linezolid (reference)M. tuberculosis H37RvNot specified in abstract[22]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against bacteria.[23][24]

  • Materials:

    • Bacterial culture (e.g., M. tuberculosis)

    • Appropriate growth medium (e.g., 7H9 broth)

    • Test Compounds (Fluorinated Benzoxazinones)

    • Alamar Blue (resazurin) solution

    • Sterile 96-well microplates

  • Procedure:

    • Compound Dilution: Prepare serial dilutions of the test compounds in the growth medium directly in the 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the bacteria in the growth medium.

    • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria only) and negative (medium only) controls.

    • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C for M. tuberculosis) for a specified period (e.g., 5-7 days).

    • Addition of Alamar Blue: Add the Alamar Blue solution to each well.

    • Second Incubation: Re-incubate the plate for 24-48 hours.

    • Result Interpretation:

      • A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.

      • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[25]

Inhibition of α-Chymotrypsin

Mechanism: Some fluorinated benzoxazinones have been identified as inhibitors of α-chymotrypsin, a serine protease. The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific structure of the benzoxazinone derivative. The presence and position of the fluoro group on the phenyl substituent can influence the inhibitory potential. Kinetic studies are essential to determine the type of inhibition and the inhibition constants (Ki).[10]

Experimental Protocol: α-Chymotrypsin Inhibition Kinetic Study

This protocol outlines the steps for a kinetic analysis of α-chymotrypsin inhibition.[26][27]

  • Materials:

    • α-Chymotrypsin enzyme

    • Assay Buffer: e.g., Tris-HCl buffer

    • Substrate: e.g., N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

    • Test Compounds (Fluorinated Benzoxazinones)

    • Spectrophotometer

  • Procedure:

    • Enzyme and Inhibitor Solutions: Prepare stock solutions of α-chymotrypsin and the test inhibitors in the assay buffer.

    • Kinetic Measurements:

      • Perform a series of assays with a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

      • Repeat the assays with different fixed concentrations of the inhibitor.

    • Data Analysis:

      • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time.

      • Plot the initial reaction velocities against substrate concentrations.

      • Use Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, non-competitive, or mixed) and to calculate the inhibition constant (Ki).[26]

Conclusion

Fluorinated benzoxazinones are a promising class of compounds with diverse mechanisms of action, making them valuable leads for drug discovery in multiple therapeutic areas. Their ability to selectively inhibit key enzymes such as PPO, FAAH, and MAO-B, as well as modulate complex cellular processes like c-Myc transcription, highlights the significant impact of fluorine substitution in medicinal chemistry. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of these versatile molecules. Further structure-activity relationship studies will undoubtedly lead to the development of even more potent and specific fluorinated benzoxazinone-based therapeutics.

References

In Silico Modeling and Docking Studies of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a member of the benzoxazinone class of heterocyclic compounds. Benzoxazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential as antiviral, anti-inflammatory, anticancer, and antiplatelet agents.[1][2][3][4][5] This document outlines the computational methodologies employed to investigate the therapeutic potential of this specific fluorinated benzoxazinone, presenting data in a structured format and detailing experimental protocols for reproducibility.

Introduction to 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a synthetic organic compound characterized by a benzoxazine core with a fluorine substituent at the 7th position. The physicochemical properties of this compound, such as its molecular weight and formula (C8H6FNO2), are well-documented.[6] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a compound of interest for drug discovery programs. In silico approaches are pivotal in the early stages of drug development to predict the binding affinity, mechanism of action, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities, thereby accelerating the identification of promising lead candidates.

In Silico Modeling Workflow

The computational investigation of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one involves a multi-step process, beginning with the preparation of the ligand and target protein structures, followed by molecular docking simulations and post-docking analysis.

in_silico_workflow start Start: Define Research Objective ligand_prep Ligand Preparation (7-Fluoro-2H-benzo[b]oxazin-3(4H)-one) start->ligand_prep protein_prep Target Protein Preparation (e.g., Viral Protease, Kinase) start->protein_prep docking Molecular Docking Simulation ligand_prep->docking active_site Active Site Prediction protein_prep->active_site active_site->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis admet ADMET Prediction analysis->admet reporting Reporting and Further Studies admet->reporting

Figure 1: A generalized workflow for in silico modeling and docking studies.

Detailed Experimental Protocols

Ligand Preparation

The three-dimensional structure of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is constructed using molecular modeling software such as ChemDraw or Avogadro. The structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The prepared ligand is saved in a format compatible with docking software (e.g., .pdbqt).

Target Protein Preparation

The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking simulations are performed using software like AutoDock Vina or Molegro Virtual Docker.[4] The prepared ligand is docked into the predicted active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

Quantitative Data Summary

The results of the docking studies are summarized to facilitate comparison and identification of the most promising interactions.

Table 1: Molecular Docking Results of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one with Target Proteins

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
Herpes Virus Type 1 Protease1AT3 (Homology Model)-7.8SER129, HIS572
Cyclooxygenase-1 (COX-1)1EQG-8.2ARG120, TYR3551
Human Neutrophil Elastase1HNE-7.5SER195, HIS572

Table 2: Predicted ADMET Properties of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

PropertyPredicted Value
Molecular Weight167.14 g/mol
LogP1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Lipinski's Rule of FiveCompliant
Human Intestinal AbsorptionHigh

Hypothetical Signaling Pathway Inhibition

Based on docking studies with a hypothetical kinase, a potential mechanism of action for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one could be the inhibition of a pro-inflammatory signaling pathway.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression Promotes inhibitor 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one inhibitor->kinase_b Inhibits

Figure 2: Proposed inhibition of a kinase-mediated signaling pathway.

Conclusion

The in silico modeling and docking studies presented in this guide suggest that 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one has the potential to interact with various biological targets, indicating its promise as a scaffold for the development of new therapeutic agents. The favorable predicted ADMET properties further support its potential as a drug candidate. These computational findings provide a strong basis for further experimental validation through in vitro and in vivo studies to confirm its biological activities and elucidate its precise mechanisms of action. The methodologies and data presentation formats outlined herein serve as a template for future research in this area.

References

The Rise of a Privileged Scaffold: A Literature Review on the Discovery and Development of 1,4-Benzoxazin-3-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazin-3-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Initially discovered as natural defense compounds in plants, these molecules have been developed into a versatile class of synthetic compounds with a vast range of biological activities. This guide provides a comprehensive review of the discovery, synthesis, and therapeutic applications of 1,4-benzoxazin-3-one derivatives, offering detailed experimental insights and a summary of key quantitative data to support ongoing research and development efforts.

Discovery and Natural Occurrence

The story of 1,4-benzoxazin-3-ones begins in the realm of natural products. These compounds, often referred to as benzoxazinoids, are secondary metabolites found in various species of the grass family (Gramineae), including staple crops like maize, wheat, and rye.[1][2][3] First reported in rye in the 1960s, they function as part of the plant's innate defense system against pests and pathogens.[4]

Key naturally occurring benzoxazinoids include 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, DIMBOA.[1][2] In living plant tissue, these compounds exist as stable glucosides. However, when the tissue is damaged by herbivores or pathogens, β-glucosidases hydrolyze the glucosides, releasing the unstable and biologically active aglycones.[3][5] This rapid activation mechanism highlights their role as potent defense chemicals. The highest concentrations of these compounds are typically found in young seedlings.[2][3]

Synthetic Methodologies: From Classic Reactions to Modern Catalysis

The therapeutic potential of the 1,4-benzoxazin-3-one scaffold has driven the development of numerous synthetic routes. These methods have evolved from classical condensation reactions to highly efficient modern catalytic systems.

Classical Synthesis

One of the most fundamental and widely used methods for synthesizing the 2H-1,4-benzoxazin-3(4H)-one core involves the condensation of 2-aminophenols with α-halo esters or acids, such as chloroacetic acid or ethyl chloroacetate.[6][7] This foundational approach, while effective, can sometimes require harsh conditions and result in variable yields.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 2-Aminophenol C Condensation/ Intramolecular Cyclization A->C B Chloroacetic Acid B->C D 2H-1,4-Benzoxazin-3(4H)-one C->D Formation of Benzoxazinone Ring G cluster_apps Therapeutic Applications A 1,4-Benzoxazin-3-one Core Scaffold B Antimicrobial A->B C Antifungal A->C D Anticancer A->D E Anti-inflammatory A->E F Antithrombotic A->F G Herbicidal A->G G cluster_cytoplasm Cytoplasm cluster_nucleus compound Benzoxazinone Derivative (e.g., e16) keap1 Keap1 compound->keap1 Prevents Nrf2 Binding nrf2 Nrf2 keap1->nrf2 Inhibition proteasome Proteasomal Degradation nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) ho1 HO-1 Gene Expression are->ho1 Activation response Anti-inflammatory Response ho1->response

References

CAS number and molecular formula for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and explores the biological activities and potential mechanisms of action associated with its core chemical scaffold.

Chemical Identity and Properties

CAS Number: 103361-99-5[1][2]

Molecular Formula: C8H6FNO2[1]

The fundamental properties of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 167.14 g/mol [1]
Purity >97%[1]
Storage Conditions Room temperature[1]
Shipping Conditions Room temperature[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol for the Synthesis of a 2H-benzo[b][3][4]oxazin-3(4H)-one Scaffold:

  • Step 1: N-Chloroacetylation of a Substituted 2-Aminophenol: To a solution of the starting substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of chloroacetyl chloride is added dropwise at a controlled temperature, typically 0 °C. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Cyclization: Following the N-chloroacetylation, a base (e.g., potassium carbonate or sodium hydride) is added to the reaction mixture to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the oxazinone ring. The reaction is typically heated to reflux to ensure complete cyclization.

  • Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 2H-benzo[b][3][4]oxazin-3(4H)-one derivative.

Biological Activity and Potential Applications

The 2H-benzo[b][3][4]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. While specific biological data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is limited in the public domain, research on analogous compounds provides insights into its potential therapeutic applications.

Derivatives of the 2H-benzo[b][3][4]oxazin-3(4H)-one core have demonstrated potential as:

  • Anticancer Agents: Several studies have reported the synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives with significant antiproliferative activity against various cancer cell lines.[5] Mechanistic studies on some of these derivatives suggest that they can induce apoptosis and cause DNA damage in tumor cells.[5] Some derivatives have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator and a therapeutic target in hematologic malignancies.[6]

  • Anti-inflammatory Agents: The benzoxazinone scaffold has been explored for its anti-inflammatory properties. Derivatives have been shown to reduce the production of pro-inflammatory mediators in cellular models of inflammation.[7] The mechanism of action for some of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[7]

  • Antimicrobial Agents: Triazole-functionalized 2H-benzo[b][3][4]oxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial activities.[8]

  • Anticonvulsant Agents: Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess anticonvulsant properties in preclinical models.[3][4]

  • Platelet Aggregation Inhibitors: Novel 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation.[9]

Signaling Pathways and Mechanisms of Action

Given the reported anticancer activity of many 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a simplified, representative apoptotic signaling pathway that could be modulated by this class of compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Benzoxazinone 2H-benzo[b][1,4]oxazin-3(4H)-one Derivative Bax Bax Benzoxazinone->Bax activation Bcl2 Bcl-2 Benzoxazinone->Bcl2 inhibition Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruitment ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 activation Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 activation ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 PARP PARP ActiveCaspase3->PARP cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis execution CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Representative apoptotic signaling pathway potentially modulated by 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives.

This guide serves as a foundational resource for researchers interested in 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. The diverse biological activities exhibited by its structural analogs suggest that this compound and its future derivatives hold significant promise for further investigation in various therapeutic areas.

References

Unveiling the Therapeutic Promise of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential therapeutic targets of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its derivatives. While direct studies on the 7-fluoro substituted compound are limited, extensive research on the broader 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold reveals a versatile molecule with significant potential across multiple therapeutic areas, including oncology, neurology, and infectious diseases. This document collates and analyzes existing data to illuminate promising avenues for future drug discovery and development.

The 2H-benzo[b][1][2]oxazin-3(4H)-one core structure has been identified as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. The introduction of a fluorine atom at the 7th position is anticipated to enhance metabolic stability and binding affinity, making 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one a particularly interesting candidate for further investigation.

Key Potential Therapeutic Areas and Molecular Targets

The diverse biological activities of benzoxazinone derivatives point to a range of potential therapeutic applications. The primary areas of interest, supported by preclinical evidence, are outlined below.

Oncology

The benzoxazinone scaffold has demonstrated significant potential in cancer therapy through multiple mechanisms of action:

  • PI3K/mTOR Pathway Inhibition: Derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway crucial for cancer cell growth and survival.[3] One derivative, 8d-1 , exhibited a half-maximal inhibitory concentration (IC50) of 0.63 nM against PI3Kα, showcasing the scaffold's potential for developing highly potent anticancer agents.[3]

  • c-Myc Oncogene Regulation: Certain benzoxazinone derivatives have been shown to stabilize G-quadruplex structures in the promoter region of the c-Myc gene. This stabilization downregulates the expression of the c-Myc oncogene, which is overexpressed in many human cancers, thereby inhibiting cancer cell proliferation.[4]

  • Induction of DNA Damage and Apoptosis: Triazole-linked 2H-1,4-benzoxazin-3(4H)-one derivatives have been reported to induce DNA damage in tumor cells, evidenced by the upregulation of γ-H2AX.[5][6] This leads to programmed cell death (apoptosis) through the activation of caspases and can also trigger autophagy.[5][6] Furthermore, some derivatives have shown inhibitory activity against topoisomerases I and II and tubulin polymerization, crucial for cell division.[5][7]

  • EGFR Inhibition: Amide hybrids of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[6]

  • Hypoxia-Inducible Factor (HIF-1α) Pathway: Derivatives of 2H-benzo[b][1][2]oxazine have been investigated as hypoxia-targeted compounds, showing the ability to down-regulate hypoxia-induced genes such as HIF-1α, p21, and VEGF, which are critical for tumor survival and angiogenesis in low-oxygen environments.[2][8]

Signaling Pathway: PI3K/mTOR Inhibition by Benzoxazinone Derivatives

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Benzoxazinone\nDerivative Benzoxazinone Derivative Benzoxazinone\nDerivative->PI3K Benzoxazinone\nDerivative->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

Enzyme Inhibition

The benzoxazinone core is a versatile scaffold for designing inhibitors of various enzymes implicated in disease:

  • Serine Proteases: Benzoxazinones act as competitive, alternate substrate inhibitors of serine proteases such as α-chymotrypsin, human leukocyte elastase (HLE), and Cathepsin G.[2][9][10] The mechanism involves the acylation of the serine residue in the enzyme's active site, leading to its inactivation.

  • Aldose Reductase (ALR2): Dihydrobenzoxazinone derivatives have shown potent inhibitory activity against ALR2, an enzyme in the polyol pathway that is linked to the development of diabetic complications.[8]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): By incorporating a 1,2,3-triazole moiety, 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been designed to inhibit IDO1, an enzyme that plays a role in immune evasion in cancer.[11] The triazole group is proposed to coordinate with the heme iron in the enzyme's active site.[11]

  • Paraoxonase 1 (PON1): Some benzoxazinone derivatives have been identified as inhibitors of PON1, an enzyme with antioxidant properties that is involved in the metabolism of organophosphates.[1]

  • Acetylcholinesterase (AChE): Certain derivatives containing both benzothiazole and benzo[1][2]oxazin-3(4H)-one moieties have shown inhibitory activity against acetylcholinesterase, a target for the treatment of Alzheimer's disease.[12]

Experimental Workflow: Screening for Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Mechanism of Action Studies A Enzyme + Substrate + Benzoxazinone Derivative B Measure Product Formation (e.g., Spectrophotometry) A->B C Calculate % Inhibition B->C D Varying Concentrations of Active Compounds C->D E Generate Dose-Response Curve D->E F Calculate IC50 Value E->F G Kinetic Assays (e.g., Michaelis-Menten) F->G H Determine Inhibition Type (Competitive, etc.) G->H I Calculate Ki Value H->I

Caption: Generalized workflow for identifying and characterizing enzyme inhibitors.

Neurological Disorders

Derivatives of the parent scaffold have shown promise as anticonvulsant agents. While the precise molecular targets are still under investigation, studies on structurally related benzoxazole derivatives suggest a mechanism involving the enhancement of GABA-mediated inhibitory neurotransmission, potentially through interaction with the benzodiazepine binding site on the GABA-A receptor.[13]

Antimicrobial Agents

The 1,4-benzoxazin-3-one backbone serves as a valuable scaffold for the development of novel antimicrobial agents with activity against pathogenic bacteria and fungi.[12][14][15] One proposed mechanism of antibacterial action is the inhibition of bacterial topoisomerase, an enzyme essential for DNA replication.[16] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[14]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against their respective targets.

Table 1: Anticancer Activity

Compound ClassTargetCell LineActivity (IC50/GI50)Reference
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)PI3Kα-0.63 nM[3]
2H-benzo[b][1][2]oxazin-3(4H)-one derivative (7f)PI3KαHCT-116Potent Inhibition[17]
2H-1,4-benzoxazin-3(4H)-one-amide hybrid (12g)EGFRBreast Cancer Cells0.46 µM[6]
1,2,3-triazole-linked 2H-1,4-benzoxazin-3(4H)-one (c5)-Huh-728.48 µM[6]
1,2,3-triazole-linked 2H-1,4-benzoxazin-3(4H)-one (c18)-Huh-719.05 µM[6]
1,4-benzoxazinone-quinazolin-4(3H)-one hybrid (3)-A5490.32 µM[5]

Table 2: Enzyme Inhibitory Activity

Compound ClassTarget EnzymeActivity (IC50/Ki)Reference
Benzoxazinone derivativesα-chymotrypsin6.5 - 341.1 µM (IC50)[2]
Benzoxazinone derivativesCathepsin G0.84 - 5.5 µM (IC50)[10]
Dihydrobenzoxazinone derivativesAldose Reductase (ALR2)0.082 - 0.308 µM (IC50)[8]
Benzoxazinone derivative (14)Paraoxonase 1 (PON1)7.84 µM (IC50)[1]
2H-benzo[b][1][2]oxazin-3(4H)-one derivative (14e)IDO13.63 µM (IC50)[11]
Benzothiazole-benzo[1][2]oxazin-3(4H)-one derivative (6f)Acetylcholinesterase25.33 µg/mL (IC50)[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of benzoxazinone derivatives.

PI3K Kinase Activity Assay

The inhibitory activity of compounds against PI3K isoforms is typically determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescence signal indicates inhibition of the kinase.

  • Procedure:

    • The PI3K enzyme, the substrate (e.g., PIP2), and the test compound are incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, a kinase detection reagent is added to stop the reaction and measure the remaining ATP.

    • Luminescence is read using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][17]

c-Myc G-quadruplex Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the interaction between proteins (or in this case, small molecules) and DNA. The formation of a G-quadruplex structure induced by a ligand can be observed as a shift in the mobility of the DNA on a non-denaturing polyacrylamide gel.

  • Procedure:

    • A fluorescently labeled oligonucleotide corresponding to the c-Myc promoter sequence is synthesized.

    • The oligonucleotide is incubated with varying concentrations of the benzoxazinone derivative in a buffer containing K+ (to facilitate G-quadruplex formation).

    • The samples are loaded onto a native polyacrylamide gel.

    • After electrophoresis, the gel is imaged to visualize the DNA bands.

    • The formation of the G-quadruplex-ligand complex is identified by a band with slower migration compared to the unstructured DNA.[4]

Serine Protease Inhibition Assay

The inhibitory activity against serine proteases like α-chymotrypsin is often measured using a chromogenic substrate. The enzyme cleaves the substrate, releasing a colored product that can be quantified spectrophotometrically.

  • Procedure:

    • The serine protease and the test compound are pre-incubated in a buffer solution.

    • The reaction is initiated by the addition of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

    • The increase in absorbance at a specific wavelength (e.g., 410 nm) is monitored over time using a spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The IC50 and Ki values are determined from dose-response and kinetic studies, respectively.[2]

Conclusion

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. The diverse range of biological targets, including key enzymes and signaling pathways implicated in cancer, neurological disorders, and infectious diseases, underscores the versatility of this chemical entity. The introduction of a fluorine atom at the 7-position in 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a rational design strategy to potentially enhance its pharmacological properties. Further investigation into the specific targets and mechanisms of action of this particular derivative is warranted and holds considerable promise for advancing modern medicine. This guide provides a foundational framework to inform and direct future research and development efforts in this exciting area.

References

Methodological & Application

Application Notes: Protocol for Dissolving 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a fluorinated derivative of the benzoxazinone heterocyclic scaffold. Compounds of this class are of interest in medicinal chemistry due to their diverse biological activities. For accurate and reproducible results in in vitro and in vivo studies, proper preparation of stock solutions is critical. Dimethyl sulfoxide (DMSO) is a highly versatile aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions in drug discovery and biological research.

This document provides a detailed protocol for dissolving 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in DMSO, including safety precautions, a step-by-step methodology for stock solution preparation, and guidelines for subsequent dilutions for experimental use.

Compound Data and Solubility

A summary of the key physicochemical properties for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is provided below. Researchers should note that specific quantitative solubility data in DMSO is not widely published; therefore, a preliminary solubility assessment is recommended to determine the maximum stock concentration.

PropertyValueReference
CAS Number 103361-99-5[1]
Molecular Formula C₈H₆FNO₂[2]
Molecular Weight 167.14 g/mol [2]
Appearance Light brown to brown solid[1]
Melting Point 203-205 °C[1]
Storage (Solid) Room Temperature, Sealed in Dry Conditions[1]
Purity (Typical) ≥97%[2]
Solubility in DMSO Data not available. A preliminary solubility assessment is recommended.

Experimental Protocols

The following protocols provide a general guideline for preparing a standard 10 mM stock solution and subsequent serial dilutions. The starting concentration can be adjusted based on experimental needs and the determined solubility of the compound.

Materials and Equipment
  • 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile polypropylene or glass vials with screw caps

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath (optional, set to ≤37°C)

  • Calibrated micropipettes and sterile tips

Safety Precautions

Compound Handling:

  • Handle 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of the powder and prevent contact with skin and eyes.

DMSO Handling:

  • DMSO is an excellent penetrant and can carry dissolved substances through the skin.[3] Always wear appropriate gloves (butyl rubber or thick nitrile gloves are recommended).[3][4]

  • Handle DMSO in a well-ventilated area.

  • Store DMSO in tightly sealed containers in a cool, dry place.[5][6]

Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass of the compound. To prepare 1 mL of a 10 mM stock solution of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one (MW: 167.14 g/mol ):

    • Mass (mg) = 10 mmol/L × 0.001 L × 167.14 g/mol × 1000 mg/g = 1.6714 mg

  • Weigh the compound. Accurately weigh approximately 1.67 mg of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one and transfer it to a sterile vial.

  • Add DMSO. Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.

  • Promote Dissolution.

    • Securely cap the vial and vortex the mixture for 1-2 minutes.[7]

    • Visually inspect for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7]

    • Gentle warming in a water bath (not exceeding 37°C) can also be used to aid dissolution, but be cautious as some compounds may be heat-labile.[7]

  • Storage of Stock Solution.

    • Once the compound is fully dissolved, the solution should be stored properly to maintain its stability.

    • For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[8][9]

    • Store aliquots at -20°C or -80°C in tightly sealed vials.[9]

Protocol for Preparing Working Solutions via Serial Dilution

For dose-response studies, serial dilutions of the stock solution are typically prepared.

  • Label vials. Prepare and label a series of sterile vials for each desired concentration.

  • Perform Serial Dilutions. To prepare a 10-fold dilution series from the 10 mM stock:

    • Add 90 µL of DMSO to each of the labeled vials.

    • Transfer 10 µL of the 10 mM stock solution into the first vial to create a 1 mM solution. Mix thoroughly.

    • Using a fresh pipette tip, transfer 10 µL of the 1 mM solution to the next vial to create a 100 µM solution. Mix thoroughly.

    • Repeat this process until the desired range of concentrations is achieved.

Note on Final Assay Concentration: When adding the DMSO-based working solutions to aqueous assay media, ensure the final concentration of DMSO is low (typically ≤0.5%) to prevent solvent-induced artifacts or toxicity.[9][10] Always include a vehicle control (DMSO at the same final concentration) in your experiments.

Visualizations

The following diagrams illustrate the key processes described in this protocol.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex assist 4. Aid Dissolution (Sonicate/Warm) vortex->assist if needed store 5. Aliquot & Store Stock (-20°C) vortex->store if fully dissolved assist->store dilute 6. Prepare Serial Dilutions store->dilute assay 7. Add to Assay dilute->assay

Caption: Workflow for dissolving and preparing solutions.

logical_relationship compound 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one (in DMSO) interaction Interaction compound->interaction target Cellular or Molecular Target target->interaction pathway Downstream Signaling Pathway interaction->pathway response Biological Response pathway->response

Caption: Hypothetical mechanism of action pathway.

References

Application Notes and Protocols for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in in vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of the broader class of 2H-benzo[b]oxazin-3(4H)-one derivatives. As of the date of this document, specific experimental data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in published literature. The provided information is intended to serve as a guide for researchers and scientists to design and conduct in vitro cell-based assays for this compound, drawing parallels from structurally similar molecules.

Introduction

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 7-position may modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity. These application notes provide a framework for evaluating the potential of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in common in vitro cell-based assays.

Potential Applications

Based on the activities of related compounds, 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a candidate for investigation in the following areas:

  • Oncology: As a potential anticancer agent, its effects on cell viability, proliferation, apoptosis, and DNA damage in various cancer cell lines can be explored.[1][4][5]

  • Inflammation: The compound could be screened for its anti-inflammatory properties by assessing its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cell models of inflammation.[2][3]

Quantitative Data Summary of Related 2H-benzo[b]oxazin-3(4H)-one Derivatives

The following tables summarize the in vitro activity of various 2H-benzo[b]oxazin-3(4H)-one derivatives from published studies to provide a reference for expected potency.

Table 1: Anticancer Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 14bA549 (Lung Cancer)Cell Viability7.59 ± 0.31[4]
Compound 14cA549 (Lung Cancer)Cell Viability18.52 ± 0.59[4]
Compound 3cA549 (Lung Cancer)Cell Proliferation3.29[5]
Compound c18Huh-7 (Liver Cancer)Cell Viability19.05[5]
Compound 8d-1PI3KαKinase Assay0.00063[6]

Table 2: Anti-inflammatory Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound IDCell LineAssay TypeEffectReference
Compound e2BV-2 (Microglia)NO ProductionSignificant reduction in LPS-induced NO[2]
Compound e16BV-2 (Microglia)NO ProductionSignificant reduction in LPS-induced NO[2]
Compound e20BV-2 (Microglia)NO ProductionSignificant reduction in LPS-induced NO[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one on the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Materials:

  • Cell line of interest

  • 6-well plates

  • Complete culture medium

  • 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Apoptosis_Quadrants cluster_plot Annexin V / PI Flow Cytometry q1 Necrotic (Annexin V+ / PI+) q2 Late Apoptotic (Annexin V+ / PI+) q3 Viable (Annexin V- / PI-) q4 Early Apoptotic (Annexin V+ / PI-) xlabel Annexin V-FITC → ylabel Propidium Iodide →

Cell Population Quadrants in Apoptosis Assay
DNA Damage Assessment by γH2AX Immunofluorescence

This protocol visualizes DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.[15][16][17]

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the compound.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

DNA_Damage_Pathway compound 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one dsb DNA Double-Strand Breaks compound->dsb atm ATM/ATR Kinase Activation dsb->atm h2ax H2AX Phosphorylation (γH2AX) atm->h2ax repair Recruitment of DNA Repair Proteins h2ax->repair apoptosis Apoptosis repair->apoptosis If damage is irreparable

Potential DNA Damage Signaling Pathway
Anti-inflammatory Activity by Nitric Oxide (NO) Measurement

This protocol measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent.[18][19][20][21][22]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Complete culture medium

  • 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

References

Application of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its Analogs in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a promising heterocyclic structure in the development of novel anticancer agents. Its rigid, planar structure is thought to facilitate intercalation with DNA, leading to various cellular responses that can be exploited for cancer therapy. While specific research on 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in cancer is not extensively documented in publicly available literature, numerous studies on its derivatives have demonstrated significant anticancer activity across a range of human cancer cell lines. These derivatives often employ molecular hybridization, combining the benzoxazinone core with other pharmacologically active moieties to enhance therapeutic efficacy and minimize toxicity.

This document provides a comprehensive overview of the application of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in cancer research, with a focus on their mechanism of action, quantitative anticancer activity, and detailed experimental protocols. This information can serve as a valuable resource for researchers interested in exploring the potential of this scaffold, including the 7-fluoro substituted analog, in oncology drug discovery.

Data Presentation: Anticancer Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

The following tables summarize the in vitro anticancer activity of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or GI50 values (the concentration for 50% of maximal inhibition of cell proliferation).

CompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 14b (A 1,2,3-triazole derivative)A549Lung Cancer7.59 ± 0.31[1][2][3][4]
Compound 14c (A 1,2,3-triazole derivative)A549Lung Cancer18.52 ± 0.59[1][2][3][4]
Compound c5 (A 1,2,3-triazole derivative)Huh-7Liver Cancer28.48[5]
Compound c14 (A 1,2,3-triazole derivative)Huh-7Liver Cancer32.60[5]
Compound c16 (A 1,2,3-triazole derivative)Huh-7Liver Cancer31.87[5]
Compound c18 (A 1,2,3-triazole derivative)Huh-7Liver Cancer19.05[5]
Compound 3 (A quinazolin-4(3H)-one hybrid)A549Lung Cancer0.32[1]
Compound 4 (A 6-cinnamoyl derivative)A549Lung Cancer-[1]
PI3K/mTOR inhibitor (Compound 6) HeLaCervical Cancer1.35[1]
PI3K/mTOR inhibitor (Compound 6) A549Lung Cancer1.22[1]
EGFR Inhibitor (Compound 12g) Breast Cancer LinesBreast Cancer0.46[5]
Compound 3c (A 1,2,3-triazole derivative)A549Lung Cancer3.29[5]
Compound 5b (A 1,2,3-triazole derivative)MCF-7Breast Cancer17.08 µg/mL[5]
Compound 5b (A 1,2,3-triazole derivative)HeLaCervical Cancer15.38 µg/mL[5]

Mechanism of Action

Research into the derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one suggests multiple mechanisms of anticancer activity. The primary modes of action identified are the induction of DNA damage , apoptosis , and autophagy .

DNA Damage and Apoptosis Induction

Several 1,2,3-triazole-linked derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been shown to induce DNA damage in cancer cells.[5] This is evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks.[5] The induction of DNA damage can trigger programmed cell death, or apoptosis.

The apoptotic pathway initiated by these compounds often involves the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[1] Furthermore, some derivatives have been observed to elevate levels of reactive oxygen species (ROS), which can contribute to both DNA damage and the induction of apoptosis.[1][4]

G cluster_0 Cellular Response to Benzoxazinone Derivatives Compound 2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives ROS Increased ROS Compound->ROS DNA_Damage DNA Damage (γ-H2AX ↑) Compound->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Pathway (Bax/Bcl-2 ratio ↑) DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by 2H-benzo[b]oxazin-3(4H)-one derivatives.

Autophagy Induction

In addition to apoptosis, some derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been found to induce autophagy in cancer cells.[1] Autophagy is a cellular process involving the degradation of a cell's own components. While it can sometimes promote cell survival, in the context of cancer therapy, it can also lead to a form of programmed cell death. The induction of autophagy by these compounds is often confirmed by the increased expression of autophagy-related genes and proteins, such as ATG7 and LC3.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, Huh7, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat Treat with Compounds and Vehicle Control Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure Measure Absorbance at 490 nm Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by the test compounds.

  • Cell Treatment: Treat cancer cells with the test compounds at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in apoptosis, autophagy, and DNA damage signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, γ-H2AX, LC3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G Start Start Protein_Extraction Protein Extraction from Treated Cells Start->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

Conclusion

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a versatile platform for the design and synthesis of novel anticancer agents. While direct studies on 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one are limited, the extensive research on its derivatives highlights the significant potential of this chemical class. The demonstrated ability of these compounds to induce DNA damage, apoptosis, and autophagy in various cancer cell lines warrants further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic promise of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one and other related compounds in the field of oncology. Future studies should focus on elucidating the specific molecular targets and further optimizing the scaffold to improve potency and selectivity.

References

Application Notes and Protocols: 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a fluorinated heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. The benzoxazinone core is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This document provides an overview of the applications of 7-fluoro-2H-benzo[b]oxazin-3(4H)-one in pharmaceutical synthesis, including its preparation and subsequent chemical transformations to generate compounds with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is presented in the table below.

PropertyValueReference
CAS Number 103361-99-5[1]
Molecular Formula C₈H₆FNO₂[1]
Molecular Weight 167.14 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%[1]
Solubility Soluble in organic solvents such as DMSO and DMF

Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Experimental Protocol: Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Materials:

  • 2-Amino-4-fluorophenol

  • Chloroacetyl chloride

  • Anhydrous acetone or other suitable aprotic solvent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0-3.0 eq).

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetone dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 7-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Expected Outcome:

The reaction should yield the desired product as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. While specific yield data for this reaction is not published, similar reactions typically proceed in moderate to good yields.

Application as a Pharmaceutical Intermediate

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. The presence of the secondary amine in the lactam ring allows for further functionalization, most commonly through N-alkylation or N-acylation, to introduce diverse substituents and explore structure-activity relationships (SAR).

General Synthetic Pathway for Derivatization

G start 2-Amino-4-fluorophenol intermediate 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one start->intermediate + Chloroacetyl chloride, Base product N-Substituted Derivatives intermediate->product N-Alkylation or N-Acylation G cluster_0 Synthesis cluster_1 Screening and Optimization cluster_2 Preclinical Development A Starting Materials (e.g., 2-Amino-4-fluorophenol) B Synthesis of Intermediate (7-Fluoro-2H-benzo[b]oxazin-3(4H)-one) A->B C Library Synthesis (N-Alkylation/Acylation) B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F F->C Iterative Synthesis G In vivo Efficacy F->G H ADME/Tox Studies F->H I Candidate Selection G->I H->I

References

Application Notes and Protocols for Testing Anticonvulsant Activity of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the anticonvulsant potential of novel benzoxazinone derivatives. The protocols outlined below describe standard preclinical screening models to assess efficacy and potential neurotoxicity, facilitating the identification of promising drug candidates for epilepsy treatment.

Introduction

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Several derivatives have shown promising anticonvulsant effects in preclinical studies. The evaluation of these compounds typically involves a battery of in vivo and in vitro tests to characterize their efficacy, potency, and safety profile. The most common initial screening methods are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (scPTZ) seizure test, which represent models of generalized tonic-clonic and myoclonic seizures, respectively.[1][2][3]

Experimental Protocols

In Vivo Anticonvulsant Screening

A critical step in the evaluation of benzoxazinone derivatives is the use of well-established in vivo seizure models. These tests help to determine the potential clinical utility of the compounds.[4]

The MES test is a widely used model to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[5]

  • Objective: To assess the ability of a benzoxazinone derivative to abolish the hindlimb tonic extensor component of a maximal electroshock-induced seizure.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment.[3]

    • Drug Administration: Dissolve the benzoxazinone derivative in a suitable vehicle (e.g., a mixture of polyethylene glycol 400, N,N-dimethylacetamide, and normal saline, or dimethyl sulfoxide (DMSO) followed by dilution in saline).[6] Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[1][7] A vehicle control group must be included.

    • Stimulation: At the time of predicted peak effect (typically 30-60 minutes post-injection), apply a drop of topical anesthetic to the corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.[5]

    • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive result, indicating anticonvulsant activity.[5]

    • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The median effective dose (ED₅₀), which is the dose that protects 50% of the animals, is determined using probit analysis.

The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[2]

  • Objective: To evaluate the ability of a benzoxazinone derivative to prevent or delay the onset of clonic convulsions induced by pentylenetetrazol.

  • Animals: Male albino mice (20-25 g).

  • Chemicals: Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).

  • Procedure:

    • Animal Preparation and Drug Administration: Follow the same procedure as in the MES test.

    • PTZ Injection: At the time of predicted peak effect of the test compound, administer PTZ subcutaneously in the scruff of the neck.[1]

    • Observation: Immediately after PTZ injection, place the animal in an observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes. The absence of clonic seizures or a significant delay in their onset compared to the vehicle-treated group indicates anticonvulsant activity.

    • Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED₅₀.

Neurotoxicity Assessment

It is crucial to assess the potential for motor impairment and other neurological side effects of the benzoxazinone derivatives.[8]

The rotarod test is a standard method for evaluating motor coordination, balance, and potential neurological deficits induced by a test compound.[1][9]

  • Objective: To determine the dose of a benzoxazinone derivative that causes motor impairment.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) that can operate at a constant or accelerating speed.

  • Procedure:

    • Training: Prior to the test, train the mice to stay on the rotating rod for a set period (e.g., 1-5 minutes).

    • Drug Administration: Administer the test compound or vehicle as described previously.

    • Testing: At the time of predicted peak effect, place the mouse on the rotarod rotating at a constant speed (e.g., 10-20 rpm) or an accelerating speed.[10][11]

    • Observation: Record the time the animal remains on the rod. The inability of the mouse to remain on the rod for a predetermined cutoff time (e.g., 1 minute) is considered an indication of neurotoxicity.[12]

    • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between different benzoxazinone derivatives and standard antiepileptic drugs.

Table 1: Anticonvulsant Activity of Benzoxazinone Derivatives in Mice

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
Benzoxazole Derivative 4g23.718.9[1]
Benzoxazole Derivative 5f22.0>100[13]
Phenytoin9.5>100[2]
Carbamazepine11.248.5[2]
Valproate46.221.5[2]

Table 2: Neurotoxicity of Benzoxazinone Derivatives in Mice

CompoundRotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) MESProtective Index (PI = TD₅₀/ED₅₀) scPTZReference
Benzoxazole Derivative 4g284.012.015.0[1]
Benzoxazole Derivative 5f>300>13.6-[13]
Phenytoin68.57.2-[2]
Carbamazepine80.37.21.7[2]
Valproate4269.219.8[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Anticonvulsant Screening cluster_neurotox Neurotoxicity Assessment animal_prep Animal Preparation (Acclimatization, Fasting) drug_admin Drug Administration (Benzoxazinone Derivatives, Vehicle) animal_prep->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test ptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test drug_admin->ptz_test neuro_drug_admin Drug Administration ed50_calc ED₅₀ Determination mes_test->ed50_calc ptz_test->ed50_calc data_analysis Data Analysis & Comparison ed50_calc->data_analysis rotarod_training Rotarod Training rotarod_training->neuro_drug_admin rotarod_test Rotarod Test neuro_drug_admin->rotarod_test td50_calc TD₅₀ Determination rotarod_test->td50_calc td50_calc->data_analysis

Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.

Proposed Signaling Pathway: GABAergic Modulation

Many anticonvulsant drugs exert their effects by modulating inhibitory and excitatory neurotransmission.[14] For some benzoxazole derivatives, evidence suggests an interaction with the GABAergic system, a major inhibitory pathway in the central nervous system.[3][13]

gabaergic_pathway cluster_synapse GABAergic Synapse cluster_benzoxazinone Potential Benzoxazinone Action presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicle postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Synthesis gaba GABA gad->gaba gaba->gaba_vesicle Packaging gaba_receptor GABA-A Receptor gaba_vesicle->gaba_receptor Release & Binding cl_channel Cl- Channel gaba_receptor->cl_channel Opens hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization Cl- Influx benzoxazinone Benzoxazinone Derivative increase_gaba Increase GABA Levels benzoxazinone->increase_gaba modulate_receptor Allosteric Modulation benzoxazinone->modulate_receptor increase_gaba->gad modulate_receptor->gaba_receptor

Caption: Putative mechanism of action via the GABAergic signaling pathway.

Mechanism of Action: Further Considerations

The precise molecular mechanism by which benzoxazinones exert their anticonvulsant effects is an active area of research. While modulation of the GABAergic system is a strong possibility, other mechanisms cannot be ruled out. These may include:

  • Modulation of Voltage-Gated Ion Channels: Many established antiepileptic drugs act by blocking voltage-gated sodium or calcium channels.[14]

  • Attenuation of Glutamatergic Neurotransmission: Inhibition of the primary excitatory neurotransmitter, glutamate, is another key anticonvulsant strategy.[15]

Further in vitro studies, such as receptor binding assays and electrophysiological recordings from neuronal cultures or brain slices, are necessary to elucidate the specific molecular targets of novel benzoxazinone derivatives. Molecular docking studies can also provide valuable insights into the potential binding interactions with target proteins like the GABA-A receptor.[13][16][17]

References

Handling, storage, and safety precautions for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the handling, storage, and safety precautions for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Additionally, a representative experimental protocol for the synthesis of a related compound is included to guide researchers in its application.

Chemical and Physical Properties

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a fluorinated benzoxazinone derivative. The presence of the fluorine atom can significantly influence its biological activity and physicochemical properties, making it a compound of interest in medicinal chemistry and drug development.

Table 1: Physical and Chemical Properties of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

PropertyValue
CAS Number 103361-99-5
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Appearance Light brown to brown solid
Melting Point 203-205 °C
Storage Temperature Room Temperature
Solubility Data not available. Presumed to be soluble in organic solvents like DMSO and DMF.
Hazard Class IRRITANT

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one and to ensure the safety of laboratory personnel.

2.1. Handling:

Due to its classification as an irritant, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

    • Eye Protection: Safety glasses or goggles are mandatory to protect against dust particles.

    • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

2.2. Storage:

  • Conditions: Store in a tightly sealed container in a dry and well-ventilated place. The recommended storage condition is at room temperature.

  • Incompatibilities: Keep away from strong oxidizing agents.

Safety Precautions and Emergency Procedures

As an irritant, 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one can cause irritation upon contact with the skin, eyes, or respiratory tract.

3.1. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

3.2. Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

4.1. General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

This protocol is based on the reaction of a 2-aminophenol derivative with chloroacetyl chloride.[3]

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-fluorophenol for the target compound)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminophenol in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (or another suitable base) to the solution.

  • Add chloroacetyl chloride dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Upon completion of the reaction, quench the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Table 2: Example Reagent Quantities for Synthesis

ReagentMolar Equivalent
Substituted 2-aminophenol1.0
Chloroacetyl chloride1.1 - 1.5
Triethylamine1.1 - 2.0

Note: These are general guidelines. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

Visualizations

G General Workflow for Handling 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal A Receive Chemical B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Handle in Fume Hood D->E F Weigh and Prepare for Experiment E->F G Conduct Experiment F->G H Collect Waste in a Labeled Container G->H I Dispose of According to Institutional Guidelines H->I

Caption: General laboratory workflow for handling solid chemicals.

G Safety Precautions for Handling Irritant Solids cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_emergency Emergency Procedures cluster_handling Safe Handling Practices A Safety Goggles K Avoid Skin/Eye Contact A->K B Chemical Resistant Gloves B->K C Lab Coat C->K D Fume Hood J Avoid Dust Inhalation D->J E Proper Ventilation E->J F Eye Wash Station F->K G Safety Shower G->K H Spill Kit H->J I First Aid Kit L Wash Hands After Handling

References

Application Note: 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. The compound's inherent stability and distinct chromatographic behavior make it an excellent reference standard for the analysis of related benzoxazinone derivatives in various matrices. This document provides a comprehensive experimental protocol, including system suitability, standard preparation, and data analysis. All quantitative data is presented in clear, structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class.[1] Members of this class exhibit a wide range of biological activities, including herbicidal, insecticidal, and antimicrobial properties.[2][3] The presence of the fluorine atom can significantly influence the physicochemical properties and biological activity of the molecule.[4] As research into novel benzoxazinone derivatives for pharmaceutical and agrochemical applications expands, the need for well-characterized reference standards and validated analytical methods becomes paramount.

This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the accurate quantification of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. The method is suitable for use in quality control, stability studies, and the quantitative analysis of this compound in experimental formulations.

Physicochemical Properties of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

A summary of the key physicochemical properties of the reference standard is provided in the table below.

PropertyValue
Chemical Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol [1]
CAS Number 103361-99-5[1]
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility Soluble in methanol, acetonitrile, and DMSO
Storage Room temperature, protected from light[1]

HPLC Method and Protocols

This section provides a detailed protocol for the analysis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one using RP-HPLC with UV detection.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of experimental formulations, dissolve the sample in methanol and dilute with the mobile phase to a final concentration within the calibration range. A filtration step using a 0.45 µm syringe filter is recommended prior to injection.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dissolution and Dilution) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (254 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Figure 1: HPLC Analysis Workflow

Method Validation Summary

The described HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.2
Correlation Coefficient (r²) 0.9998
Precision

Intra-day Precision (n=6)

Concentration (µg/mL) Mean Peak Area %RSD
10 152.1 0.8%

| 50 | 759.3 | 0.5% |

Inter-day Precision (n=3 days)

Concentration (µg/mL) Mean Peak Area %RSD
10 153.5 1.2%

| 50 | 761.2 | 0.9% |

Accuracy (Spike and Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.898.0%
5050.7101.4%
9089.299.1%

Potential Application in Bioactivity Studies

Benzoxazinone derivatives are known for their diverse biological activities. For instance, the related compound Flumioxazin acts as a herbicide by inhibiting the protoporphyrinogen oxidase (PPO) enzyme in the chlorophyll biosynthesis pathway.[5] This leads to an accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause membrane damage and cell death.[5] The use of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one as a reference standard is crucial for studies investigating the structure-activity relationships of novel benzoxazinone-based PPO inhibitors.

The following diagram illustrates the simplified mechanism of action for PPO-inhibiting herbicides.

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS accumulation & oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX catalysis Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Inhibitor Benzoxazinone Inhibitor Inhibitor->PPO inhibition Cell_Damage Cell Membrane Damage ROS->Cell_Damage

Figure 2: PPO Inhibition Pathway

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Its use as a reference standard will support the development and quality control of new chemical entities within the benzoxazinone class for various applications in the pharmaceutical and agrochemical industries. The provided protocols and validation data demonstrate the robustness of the method.

References

Application Notes and Protocols: Developing Antimicrobial Agents from Benzoxazinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents derived from benzoxazinone scaffolds. This document covers synthetic methodologies, antimicrobial screening protocols, and potential mechanisms of action, supported by quantitative data and visual workflows to guide researchers in this promising field of drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Benzoxazinone derivatives have garnered significant attention as a promising class of heterocyclic compounds due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] Their versatile scaffold allows for structural modifications to optimize potency and spectrum of activity, making them attractive candidates for the development of new antimicrobial drugs.[3][4][5] This document outlines the key steps and methodologies involved in the journey from synthesis to antimicrobial evaluation of benzoxazinone-based compounds.

Data Presentation: Antimicrobial Activity of Benzoxazinone Derivatives

The following tables summarize the in vitro antimicrobial activity of various benzoxazinone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 1: Antibacterial Activity of Benzoxazinone Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series 1
Compound 4e201822-[6][7]
Compound 4a--20-[7]
Series 2
NSC 61049312.5---[8]
NSC 61049125---[8]
Series 3
Compound 77----[4]
Compound 83----[4]
General 16-16-[2]

'-' indicates data not available.

Table 2: Antifungal Activity of Benzoxazinone Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerGibberella zeaePellicularia sasakiiPhytophthora infestansReference
Series 1
Compound B20.490.98---[9]
Series 2
Compound 5L--20.06--[9]
Compound 5o--23.17--[9]
Compound 5q---26.66-[9]
Compound 5r----15.37[9]
General 6.25----[2]

'-' indicates data not available.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of benzoxazinone derivatives are provided below.

Protocol 1: General Synthesis of 2H-benzo[b][3][10]oxazin-3(4H)-one Derivatives

This protocol describes a common method for the synthesis of the 2H-benzo[b][3][10]oxazin-3(4H)-one scaffold, which can be further modified.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Aqueous potassium carbonate (20% w/v)

  • Tetrabutylammonium hydrogen sulfate

  • Standard laboratory glassware and stirring equipment

Procedure: [11]

  • Dissolve 2-aminophenol (0.001 mol) in dichloromethane (40 mL) in a round-bottom flask.

  • Add aqueous potassium carbonate (20% w/v) and a catalytic amount of tetrabutylammonium hydrogen sulfate.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Slowly add chloroacetyl chloride to the reaction mixture and continue stirring overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2H-benzo[b][3][10]oxazin-3(4H)-one.

Protocol 2: General Synthesis of 4H-3,1-benzoxazin-4-one Derivatives

This protocol outlines a method for synthesizing the 4H-3,1-benzoxazin-4-one scaffold.

Materials:

  • Substituted anthranilic acid

  • Orthoester (e.g., triethyl orthoformate)

  • Ethanol

  • Acetic acid (catalyst)

  • Standard laboratory glassware and reflux setup

Procedure: [12]

  • To a solution of the substituted anthranilic acid in ethanol, add the corresponding orthoester.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standardized broth microdilution method to determine the MIC of synthesized benzoxazinone compounds.[4][6][9]

Materials:

  • Synthesized benzoxazinone compounds

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the benzoxazinone compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Further dilute this suspension to the final testing concentration of 5 x 10^5 CFU/mL in the appropriate broth.[13]

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (or a working dilution) to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the compound in each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum, but no compound.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 4: Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)

This protocol describes the disk diffusion method for a qualitative assessment of antimicrobial activity.[13][14]

Materials:

  • Synthesized benzoxazinone compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacteria.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the synthesized benzoxazinone compound solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the development of antimicrobial agents from benzoxazinone scaffolds.

Workflow for Antimicrobial Agent Development

This diagram outlines the general workflow from the initial synthesis of benzoxazinone derivatives to the identification of lead compounds.

Antimicrobial_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Benzoxazinone Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Spectrum of Activity Analysis MIC_Determination->Spectrum_Analysis Cytotoxicity Cytotoxicity Assays Spectrum_Analysis->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA Lead_Optimization Lead Compound Optimization MoA->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for developing antimicrobial benzoxazinones.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Based on structural similarities to quinolone antibiotics, a plausible mechanism of action for certain benzoxazinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][3][10][15]

DNA_Gyrase_Inhibition Benzoxazinone Benzoxazinone Derivative Complex Ternary Complex (Drug-Enzyme-DNA) Benzoxazinone->Complex DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication_Block Blockage of DNA Replication Fork Complex->Replication_Block Stabilization of cleavage complex Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

Benzoxazinone scaffolds represent a valuable starting point for the development of new antimicrobial agents. The synthetic versatility of this chemical class allows for the generation of diverse libraries of compounds for screening. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and understand the antimicrobial potential of novel benzoxazinone derivatives. Further investigation into their mechanism of action and structure-activity relationships will be crucial for optimizing their efficacy and advancing them as potential therapeutic agents in the fight against infectious diseases.

References

Revolutionizing Neurodegenerative Disease Research: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive suite of application notes and detailed protocols has been developed to accelerate research and drug development in the field of neurodegenerative diseases. These resources are tailored for researchers, scientists, and professionals in drug development, providing in-depth methodologies for proteomics, genomics, and advanced imaging techniques. This initiative aims to standardize key experimental workflows and facilitate the comparison of quantitative data across studies in Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).

Key Applications at a Glance

This collection of protocols and application notes focuses on three critical areas of neurodegenerative disease research:

  • Quantitative Proteomics: Delving into the protein landscape of diseased brain tissue to identify novel biomarkers and therapeutic targets.

  • Genomic Analysis: Utilizing next-generation sequencing to uncover the genetic underpinnings of neurodegenerative disorders.

  • Advanced Cellular Imaging: Visualizing the intricate cellular and molecular pathologies with unprecedented detail.

  • Functional Genomics: Employing CRISPR-Cas9 technology to model disease and explore therapeutic gene-editing strategies.

Application Note 1: Quantitative Proteomics for Biomarker Discovery in Alzheimer's Disease

Introduction: Quantitative proteomics using mass spectrometry is a powerful tool for identifying proteins that are differentially expressed in the brains of Alzheimer's disease (AD) patients compared to healthy controls.[1][2] This approach can reveal key pathological pathways and identify potential biomarkers for early diagnosis and therapeutic intervention.[3][4]

Methodology: The presented protocol outlines a robust workflow for the quantitative analysis of proteins from post-mortem frontal cortex brain tissue using Tandem Mass Tag (TMT) labeling coupled with high-resolution mass spectrometry.[5]

Table 1: Differentially Expressed Proteins in Alzheimer's Disease Frontal Cortex

Protein NameGene SymbolFold Change (AD vs. Control)p-value
Secreted phosphoprotein 1SPP1>1.5<0.05
SomatostatinSST<1.5<0.05
SPARC related modular calcium binding 1SMOC1>1.5<0.05
Dual specificity phosphatase 26DUSP26>6.7<0.05
Neuronal pentraxin 2NPTX2<1.5<0.05
Chromogranin ACHGA>1.5<0.05
Inner membrane mitochondrial proteinIMMT<1.5<0.05
RAS like proto-oncogene ARALA>1.5<0.05

Source: Data compiled from quantitative proteomic analysis of AD frontal cortex.[5]

Experimental Protocol: Quantitative Proteomic Analysis of Brain Tissue

  • Tissue Homogenization:

    • Start with 100 mg of frozen post-mortem frontal cortex tissue.

    • Homogenize the tissue to a fine powder in liquid nitrogen using a pulverizer.[5]

    • Lyse the powdered tissue in 4% SDS buffer with sonication.[5]

  • Protein Extraction and Quantification:

    • Estimate the protein concentration using a BCA (Bicinchoninic Acid) protein assay.[5]

    • Take 100 µg of the homogenized protein for further analysis.[5]

  • Protein Digestion:

    • Reduce the protein disulfide bonds with dithiothreitol (DTT).

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the digested peptides from control and AD samples with respective TMT reagents according to the manufacturer's protocol.

    • Pool the labeled samples in equal amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the pooled, labeled peptides using an Orbitrap Fusion Lumos Tribrid mass spectrometer.[5]

    • Acquire data in a data-dependent manner to select precursor ions for fragmentation.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Identify peptides and proteins by searching against a human protein database.

    • Quantify the relative protein abundance based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify significantly altered proteins, typically considering a fold change >1.5 and a p-value <0.05 as significant.[5]

Signaling Pathway Visualization

Amyloid_Beta_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Downstream Effects APP APP sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 APP->C99 BACE1 cleavage Abeta Aβ (Aβ40/Aβ42) C99->Abeta γ-secretase cleavage Oligomers Soluble Aβ Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Tau_Hyperphosphorylation Tau Hyperphosphorylation Oligomers->Tau_Hyperphosphorylation Neuroinflammation Neuroinflammation Oligomers->Neuroinflammation Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Tau_Hyperphosphorylation->Neuronal_Death Neuroinflammation->Neuronal_Death BACE1 β-secretase (BACE1) gamma_secretase γ-secretase

Caption: Amyloid-beta processing pathway in Alzheimer's disease.[6][7][8]

Application Note 2: Next-Generation Sequencing for Identifying Genetic Variants in Alzheimer's Disease

Introduction: Next-generation sequencing (NGS) has revolutionized the field of genetics, enabling the rapid and cost-effective sequencing of entire genomes or exomes.[9][10] In the context of Alzheimer's disease, NGS is instrumental in identifying both common and rare genetic variants associated with the disease, providing insights into its complex genetic architecture.[11]

Methodology: This protocol details the key steps for identifying genetic variants in AD using a targeted NGS approach, which focuses on a panel of genes known to be associated with the disease.

Table 2: Key Genes Implicated in Alzheimer's Disease

GeneRole in AD Pathogenesis
APPPrecursor to amyloid-beta, mutations lead to increased Aβ production.
PSEN1Component of γ-secretase, mutations alter Aβ processing.
PSEN2Component of γ-secretase, mutations alter Aβ processing.
APOEInvolved in Aβ clearance and aggregation; ε4 allele is a major risk factor.
TREM2Microglial receptor involved in neuroinflammation and Aβ clearance.
PLD3Implicated in amyloid precursor protein processing.

Source: Compiled from literature on AD genetics.

Experimental Protocol: Targeted Next-Generation Sequencing

  • DNA Extraction and Quality Control:

    • Extract genomic DNA from patient blood or tissue samples.

    • Assess DNA purity and quantity using UV spectrophotometry and fluorometric methods.[9]

  • Library Preparation:

    • Fragment the genomic DNA into smaller, manageable sizes using mechanical shearing, enzymatic digestion, or sonication.[10]

    • Ligate adapters to both ends of the DNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for amplification.[10]

  • Targeted Enrichment (Gene Panel):

    • Use a commercially available or custom-designed gene panel to selectively capture DNA fragments corresponding to the target genes associated with Alzheimer's disease.

    • Wash away non-target DNA fragments.

  • Sequencing:

    • Load the enriched DNA library onto a flow cell of an NGS platform (e.g., Illumina).

    • Perform sequencing by synthesis, where fluorescently labeled nucleotides are added one by one, and the emitted signal is detected in real-time.[10]

  • Data Analysis:

    • Perform base calling to convert the raw imaging data into DNA sequences.

    • Align the sequencing reads to a human reference genome.

    • Call variants (SNPs, indels) by comparing the aligned reads to the reference sequence.

    • Annotate the identified variants to determine their potential functional impact and association with Alzheimer's disease using bioinformatics databases.

Logical Workflow Visualization

NGS_Workflow Start Patient Sample (Blood/Tissue) DNA_Extraction DNA Extraction & QC Start->DNA_Extraction Library_Prep Library Preparation (Fragmentation & Adapter Ligation) DNA_Extraction->Library_Prep Target_Enrichment Targeted Enrichment (Gene Panel) Library_Prep->Target_Enrichment Sequencing Next-Generation Sequencing Target_Enrichment->Sequencing Data_Analysis Data Analysis (Alignment, Variant Calling, Annotation) Sequencing->Data_Analysis Result Identified Genetic Variants Data_Analysis->Result

Caption: Workflow for targeted next-generation sequencing.

Application Note 3: Super-Resolution Imaging of Alpha-Synuclein Fibrils in Parkinson's Disease Models

Introduction: The aggregation of alpha-synuclein (α-syn) into fibrils is a key pathological hallmark of Parkinson's disease (PD).[12][13] Super-resolution microscopy techniques, such as stimulated emission depletion (STED) and direct stochastic optical reconstruction microscopy (dSTORM), allow for the visualization of these aggregates at a resolution beyond the diffraction limit of conventional light microscopy, providing detailed insights into their structure and formation.[14][15][16][17]

Methodology: The following protocol describes the preparation of in vitro-formed α-syn fibrils and their imaging using super-resolution microscopy.

Experimental Protocol: Super-Resolution Imaging of α-Synuclein Fibrils

  • Preparation of α-Synuclein Fibrils (In Vitro):

    • Thaw an aliquot of recombinant α-synuclein monomer on ice.[18]

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates.[18]

    • Dilute the monomeric protein in PBS to a final concentration of 5 mg/mL in a microcentrifuge tube.[18]

    • Incubate the solution in an orbital shaker at 37°C with continuous shaking (1000 rpm) for 7 days to induce fibril formation.[18]

    • (Optional) For cellular uptake experiments, sonicate the pre-formed fibrils (PFFs) to generate smaller seeds.[15]

  • Immunolabeling of α-Synuclein Fibrils:

    • Adsorb the α-syn fibrils onto a glass coverslip.

    • Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody specific for α-synuclein.

    • Wash with PBS.

    • Incubate with a secondary antibody conjugated to a fluorophore suitable for super-resolution microscopy (e.g., ATTO647N for STED).[14]

    • Wash with PBS to remove unbound antibodies.

  • Super-Resolution Microscopy:

    • Mount the coverslip on a microscope slide.

    • Image the labeled α-syn fibrils using a super-resolution microscope (e.g., a STED microscope).

    • For STED microscopy, use an excitation laser (e.g., 640 nm) and a depletion laser (e.g., 765 nm) to achieve sub-diffraction resolution.[14]

    • Acquire images with a small pixel size (e.g., 20 nm) to capture fine structural details.[14]

  • Image Analysis:

    • Analyze the super-resolution images to characterize the morphology, size, and distribution of the α-syn fibrils.

    • Compare images with those obtained using conventional confocal microscopy to highlight the enhanced resolution.[14]

Signaling Pathway Visualization

Alpha_Synuclein_Aggregation Monomer α-Synuclein Monomer Oligomers Oligomers Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Neuronal_Dysfunction Neuronal Dysfunction & Death Oligomers->Neuronal_Dysfunction Fibrils Amyloid Fibrils Protofibrils->Fibrils Lewy_Bodies Lewy Bodies Fibrils->Lewy_Bodies Fibrils->Neuronal_Dysfunction

Caption: Alpha-synuclein aggregation pathway in Parkinson's disease.[12][13][19][20][21]

Application Note 4: CRISPR-Cas9 Gene Editing in iPSC-Derived Neurons for ALS Research

Introduction: Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease with a significant genetic component, with mutations in genes like SOD1 and C9orf72 being common causes.[4][22][23][24][25] The CRISPR-Cas9 gene-editing technology offers a powerful tool to model ALS in vitro by introducing or correcting disease-causing mutations in induced pluripotent stem cells (iPSCs) and their differentiated neuronal progeny.[26][27][28][29][30]

Methodology: This protocol provides a general framework for using CRISPR-Cas9 to correct a pathogenic mutation in iPSCs derived from an ALS patient and subsequently differentiating them into motor neurons for disease modeling.

Experimental Protocol: CRISPR-Cas9 Gene Correction in ALS iPSCs

  • Design and Preparation of CRISPR-Cas9 Components:

    • Design a single guide RNA (sgRNA) that specifically targets the genomic region containing the ALS-associated mutation (e.g., in the SOD1 gene).

    • Synthesize or clone the sgRNA into an appropriate expression vector.

    • Obtain a Cas9 nuclease expression vector.

    • Design and synthesize a single-stranded oligodeoxynucleotide (ssODN) or a donor plasmid containing the wild-type sequence as a repair template.[26]

  • Transfection of iPSCs:

    • Culture iPSCs from an ALS patient carrying the target mutation.

    • Co-transfect the iPSCs with the Cas9 plasmid, the sgRNA expression vector, and the repair template using a suitable method (e.g., electroporation).

  • Selection and Clonal Expansion of Gene-Corrected iPSCs:

    • Select for successfully transfected cells (if a selection marker is used).

    • Isolate single iPSC colonies and expand them clonally.

  • Screening and Validation of Gene Correction:

    • Screen the expanded iPSC clones for the desired gene correction using PCR and Sanger sequencing.

    • Confirm the absence of off-target mutations in predicted off-target sites.

  • Differentiation of iPSCs into Motor Neurons:

    • Differentiate both the uncorrected (patient) and the gene-corrected (isogenic control) iPSCs into motor neurons using established protocols.

  • Phenotypic Analysis:

    • Compare the phenotype of the patient-derived motor neurons with the gene-corrected motor neurons to investigate the effects of the mutation on neuronal function, survival, and pathology.

Logical Workflow Visualization

CRISPR_ALS_Workflow Start ALS Patient iPSCs (with mutation) CRISPR_Transfection CRISPR-Cas9 Transfection (Cas9, sgRNA, Repair Template) Start->CRISPR_Transfection Differentiation Differentiation into Motor Neurons Start->Differentiation Clonal_Selection Clonal Selection & Expansion CRISPR_Transfection->Clonal_Selection Validation Screening & Validation (Sequencing) Clonal_Selection->Validation Gene_Corrected_iPSCs Gene-Corrected iPSCs (Isogenic Control) Validation->Gene_Corrected_iPSCs Gene_Corrected_iPSCs->Differentiation Patient_Neurons Patient Motor Neurons Differentiation->Patient_Neurons Corrected_Neurons Corrected Motor Neurons Differentiation->Corrected_Neurons Phenotypic_Analysis Phenotypic Comparison Patient_Neurons->Phenotypic_Analysis Corrected_Neurons->Phenotypic_Analysis

Caption: Workflow for CRISPR-Cas9 gene correction in ALS iPSCs.

References

Application Notes and Protocols: Platelet Aggregation Inhibition Assays Using Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. The development of novel antiplatelet agents is a key area of cardiovascular drug discovery. Benzoxazinone derivatives have emerged as a promising class of compounds with potent inhibitory effects on platelet aggregation. This document provides detailed application notes and protocols for assessing the in vitro efficacy of benzoxazinone derivatives as platelet aggregation inhibitors using light transmission aggregometry (LTA).

Mechanism of Action of Antiplatelet Agents

Platelet activation and aggregation are complex processes involving multiple signaling pathways. Key mediators include adenosine diphosphate (ADP), thrombin, and thromboxane A2 (TXA2).[1][2][3] These agonists bind to specific receptors on the platelet surface, initiating intracellular signaling cascades that ultimately lead to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[2][4] The activated GPIIb/IIIa receptor binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[5]

Antiplatelet drugs can interfere with this process at various stages.[3] Common mechanisms include:

  • Cyclooxygenase-1 (COX-1) Inhibition: Prevents the formation of thromboxane A2 (e.g., Aspirin).[3]

  • ADP (P2Y12) Receptor Antagonism: Blocks ADP-mediated platelet activation (e.g., Clopidogrel).[3][6]

  • Glycoprotein IIb/IIIa Receptor Blockade: Directly inhibits the final common pathway of platelet aggregation (e.g., Abciximab).[3][6]

  • Phosphodiesterase Inhibition: Increases intracellular cAMP levels, which in turn inhibits platelet activation (e.g., Dipyridamole).[3][6]

Some 1,4-benzoxazine-3(4H)-one derivatives have been suggested to act as antagonists of the GPIIb/IIIa receptor.[4]

Data Presentation: Inhibitory Activity of Benzoxazinone Derivatives

The inhibitory potency of benzoxazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit platelet aggregation by 50%.[4][7] The following table summarizes the in vitro antiplatelet activity of selected 1,4-benzoxazine-3(4H)-one derivatives against ADP-induced platelet aggregation.

CompoundStructure/SubstituentsIC50 (µM)[4]
8c 7-(N-acetyl-N-propylamino)-4-ethyl-1,4-benzoxazin-3-one8.99
8d 7-(N-propionyl-N-propylamino)-4-ethyl-1,4-benzoxazin-3-one8.94
Aspirin Positive ControlNot specified in source
Ticlopidine Positive ControlNot specified in source

Experimental Protocols

This section details the methodology for performing an in vitro platelet aggregation assay to evaluate the inhibitory effects of benzoxazinone derivatives using Light Transmission Aggregometry (LTA).

Materials and Reagents
  • Benzoxazinone derivatives (test compounds)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Adenosine diphosphate (ADP) as a platelet agonist

  • Aspirin and Ticlopidine as positive controls[4]

  • Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks

  • 3.8% (0.106 M) Sodium Citrate Solution (anticoagulant)[7]

  • Saline solution (0.9% NaCl)

  • Polypropylene tubes[7]

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes and tips

  • Centrifuge

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Collect whole blood in sodium citrate prp_prep Centrifuge at 150-200 x g for 15-20 min (brake off) blood->prp_prep prp Collect Platelet-Rich Plasma (PRP) prp_prep->prp ppp_prep Centrifuge remaining blood at 2000 x g for 10-15 min prp_prep->ppp_prep baseline Calibrate baseline: 0% (PRP) and 100% (PPP) prp->baseline ppp Collect Platelet-Poor Plasma (PPP) ppp_prep->ppp ppp->baseline setup Warm aggregometer to 37°C setup->baseline incubation Incubate PRP with benzoxazinone derivative or vehicle control (DMSO) baseline->incubation induction Add ADP to induce aggregation incubation->induction record Record light transmission for 5-10 min induction->record calc Calculate % inhibition record->calc plot Plot % inhibition vs. log(concentration) calc->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for the in vitro platelet aggregation inhibition assay.

Detailed Procedure

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect fresh human whole blood into tubes containing 3.8% sodium citrate as an anticoagulant (ratio 9:1, blood to citrate).[7]

  • To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[8] This separates the blood into layers.

  • Carefully aspirate the upper, yellowish PRP layer and transfer it to a clean polypropylene tube.[8]

  • To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000-3000 x g) for 10-15 minutes.[4][8] The resulting supernatant is the PPP.

  • Keep both PRP and PPP at room temperature for use within 3 hours.

2. Preparation of Test Solutions

  • Prepare a stock solution of the benzoxazinone derivative in DMSO.

  • Prepare serial dilutions of the test compound in saline or an appropriate buffer to achieve the desired final concentrations for the assay.

  • Prepare a working solution of ADP in saline. The final concentration should be one that induces a submaximal aggregation response to allow for the detection of inhibition.

3. Light Transmission Aggregometry

  • Turn on the light transmission aggregometer and allow it to warm up to 37°C.[8]

  • Calibrate the instrument. Pipette the required volume of PPP into an aggregometer cuvette to set the 100% light transmission baseline. Pipette the same volume of PRP into another cuvette to set the 0% light transmission baseline.[8]

  • For the assay, pipette the required volume of PRP into pre-warmed aggregometer cuvettes containing a magnetic stir bar.

  • Add a small volume of the benzoxazinone derivative working solution (or vehicle control - e.g., saline with the same final DMSO concentration) to the PRP.

  • Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle stirring (e.g., 1000 rpm).[8]

  • Add the ADP solution to the cuvette to induce platelet aggregation.

  • Immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve reaches a plateau.[8]

4. Data Analysis

  • The maximum percentage of aggregation is determined for each concentration of the benzoxazinone derivative and the vehicle control.

  • The percentage inhibition of platelet aggregation is calculated using the following formula: % Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] x 100

  • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Signaling Pathways in Platelet Aggregation

The following diagram illustrates the major signaling pathways involved in platelet activation and aggregation, highlighting potential targets for inhibition.

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1_PAR4 PAR1/PAR4 Thrombin->PAR1_PAR4 TXA2 Thromboxane A2 TP TP Receptor TXA2->TP Collagen Collagen GPVI GPVI Collagen->GPVI Gi Gi P2Y12->Gi Gq Gq PAR1_PAR4->Gq TP->Gq PLC PLC GPVI->PLC Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) cAMP->GPIIb_IIIa_inactive inhibits Ca2->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active activation Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation bridges platelets

Caption: Key signaling pathways in platelet aggregation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one?

A1: The most widely employed method is a two-step synthesis commencing with 2-amino-4-fluorophenol. The initial step involves the N-acylation of 2-amino-4-fluorophenol with chloroacetyl chloride to yield the intermediate, N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This is followed by an intramolecular cyclization of the intermediate to furnish the final product, 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Q2: What are the critical parameters to control for a high yield in the N-acylation step?

A2: Precise temperature control is crucial during the addition of chloroacetyl chloride, which should be done at a low temperature (typically 0-5 °C) to mitigate potential side reactions. The choice of base and solvent is also important. A mild base such as sodium bicarbonate is often used to neutralize the HCl generated during the reaction.

Q3: Which conditions are recommended for the cyclization of N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide?

A3: The intramolecular cyclization is typically achieved by heating the intermediate in the presence of a base. Common conditions involve using a carbonate base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The choice of base and solvent can significantly impact the reaction rate and yield.

Q4: How does the fluorine substituent affect the synthesis?

A4: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the amino group in the starting material, 2-amino-4-fluorophenol. This might necessitate slightly more forcing conditions for the initial N-acylation step compared to non-fluorinated analogues. However, its presence generally does not impede the overall synthetic route.

Q5: What are the most effective methods for purifying the final product?

A5: Recrystallization is a common and effective method for purifying 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. A typical procedure involves dissolving the crude product in a hot solvent, such as ethyl acetate, followed by cooling to induce crystallization. The purified product is then collected by filtration.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in N-acylation Step 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Formation of di-acylated byproduct.1. Ensure dropwise addition of chloroacetyl chloride at low temperature (0-5 °C). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use a slight excess of chloroacetyl chloride, but avoid a large excess to minimize di-acylation. 4. Ensure the 2-amino-4-fluorophenol is of high purity.
Low Yield in Cyclization Step 1. Incomplete cyclization. 2. Ineffective base or solvent system. 3. Formation of polymeric side products.1. Increase the reaction temperature or prolong the reaction time. 2. Screen different base/solvent combinations. Cesium carbonate in DMF is often more effective, albeit more expensive, than potassium carbonate in acetonitrile. 3. Ensure anhydrous conditions, as water can interfere with the reaction.
Presence of Impurities in Final Product 1. Unreacted starting materials or intermediate. 2. Formation of side products.1. Optimize the reaction conditions for full conversion. 2. Perform a thorough work-up to remove any unreacted reagents. 3. Purify the crude product by recrystallization from a suitable solvent like ethyl acetate. For persistent impurities, column chromatography may be necessary.
Reaction Stalls (No Further Conversion) 1. Deactivation of reagents. 2. Insufficiently basic conditions for cyclization.1. Use freshly opened or purified reagents. 2. Add a stronger base or increase the amount of base for the cyclization step.

Experimental Protocols

Step 1: Synthesis of N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide

To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent such as chloroform, an aqueous solution of sodium bicarbonate is added at 0 °C. Chloroacetyl chloride (1.1 eq) is then added dropwise to the mixture while maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

The crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide from the previous step is dissolved in a solvent such as acetonitrile or DMF. A base, typically potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq), is added to the solution. The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The crude product is then purified by recrystallization from ethyl acetate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoxazinone Synthesis

Starting MaterialAcylating AgentCyclization ConditionsSolventYield (%)Reference
2-AminophenolChloroacetyl chlorideK₂CO₃, refluxAcetonitrile~90[1]
2-AminophenolChloroacetyl chlorideCs₂CO₃, refluxDMFExcellent[1]
Substituted 2-aminophenolsEthyl 2-bromoalkanoatesMicrowave-assisted annulation-High[1]

Visualizations

Synthesis_Pathway 2-amino-4-fluorophenol 2-amino-4-fluorophenol Intermediate N-(5-fluoro-2-hydroxyphenyl)- 2-chloroacetamide 2-amino-4-fluorophenol->Intermediate N-Acylation (NaHCO₃, Chloroform, 0°C to RT) Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Final_Product 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one Intermediate->Final_Product Intramolecular Cyclization (K₂CO₃, Acetonitrile, Reflux)

Caption: Synthetic pathway for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting_Workflow start Low Yield Observed check_step Identify problematic step: N-Acylation or Cyclization? start->check_step acylation_issues N-Acylation Issues check_step->acylation_issues N-Acylation cyclization_issues Cyclization Issues check_step->cyclization_issues Cyclization acylation_sol1 Check temperature control during addition acylation_issues->acylation_sol1 acylation_sol2 Verify purity of 2-amino-4-fluorophenol acylation_issues->acylation_sol2 acylation_sol3 Optimize stoichiometry of chloroacetyl chloride acylation_issues->acylation_sol3 cyclization_sol1 Increase reaction temperature/time cyclization_issues->cyclization_sol1 cyclization_sol2 Screen alternative base/solvent systems cyclization_issues->cyclization_sol2 cyclization_sol3 Ensure anhydrous conditions cyclization_issues->cyclization_sol3 end Yield Improved acylation_sol1->end acylation_sol2->end acylation_sol3->end cyclization_sol1->end cyclization_sol2->end cyclization_sol3->end

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow A Step 1: N-Acylation B Reaction Work-up & Isolation of Intermediate A->B C Step 2: Intramolecular Cyclization B->C D Reaction Work-up & Isolation of Crude Product C->D E Purification by Recrystallization D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This guide addresses common issues, offers detailed experimental protocols, and presents data in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one?

A1: The most prevalent method involves the cyclization of 2-amino-4-fluorophenol with chloroacetyl chloride in the presence of a base. This reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis.

Q2: Why is N-acylation favored over O-acylation in the initial reaction step?

A2: The amino group (-NH2) of 2-amino-4-fluorophenol is a stronger nucleophile than the hydroxyl group (-OH).[1] This inherent reactivity difference preferentially drives the reaction towards the formation of the N-acylated intermediate.

Q3: What are some of the key challenges in this synthesis?

A3: Common challenges include achieving selective N-acylation, preventing the formation of side products due to O-acylation or dimerization, and ensuring the complete cyclization to the desired benzoxazinone. Purification of the final product from potential impurities can also be a significant hurdle.

Q4: Can other acylating agents be used instead of chloroacetyl chloride?

A4: While chloroacetyl chloride is widely used, other alpha-halo acyl halides can be employed. However, chloroacetyl chloride is often preferred due to its reactivity and commercial availability.[2]

Q5: How can I confirm the successful synthesis of the desired product?

A5: The structure of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the benzoxazinone core and the fluorine substituent will verify the product's identity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Issue 1: Low or No Yield of the Desired Product
Probable Cause Proposed Solution
Incomplete N-acylation Ensure the 2-amino-4-fluorophenol is of high purity and completely dry. Use a slight excess of chloroacetyl chloride (1.05-1.1 equivalents). Monitor the reaction progress by TLC to confirm the consumption of the starting aminophenol.
O-acylation Side Reaction The choice of base and reaction temperature is critical. A milder base, such as sodium bicarbonate or triethylamine, at low temperatures (0-5 °C) can favor N-acylation. Stronger bases like sodium hydroxide may promote competitive O-acylation.
Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive with water, leading to the formation of chloroacetic acid and HCl.[3][4][5][6] Ensure all glassware is oven-dried and use anhydrous solvents to prevent premature decomposition of the acylating agent.
Inefficient Cyclization The intramolecular cyclization step is typically base-mediated. Ensure a sufficient amount of a suitable base (e.g., potassium carbonate, sodium hydride) is used in the second step to facilitate the ring closure. Heating the reaction mixture may be necessary to drive the cyclization to completion.
Issue 2: Presence of Significant Impurities in the Product
Probable Cause Proposed Solution
Unreacted 2-amino-4-fluorophenol This indicates incomplete acylation. See solutions for "Incomplete N-acylation" in Issue 1. The unreacted starting material can often be removed by recrystallization or column chromatography.
Formation of O-acylated Isomer The presence of the O-acylated side product, 2-amino-4-fluorophenyl 2-chloroacetate, can be identified by spectroscopic analysis. Modifying the reaction conditions to favor N-acylation (milder base, lower temperature) is the primary solution. Purification can be attempted by careful column chromatography, as the two isomers may have different polarities.
Dimerization or Polymerization Products Under certain conditions, especially with strong bases or high temperatures, side reactions leading to dimers or polymeric materials can occur. Use of controlled reaction conditions and dropwise addition of reagents can minimize these side products.
Presence of Chloroacetic Acid If chloroacetyl chloride hydrolyzes, the resulting chloroacetic acid can contaminate the product.[3][4][5][6] An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove this acidic impurity.

Experimental Protocols

Key Experiment: Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one

Materials:

  • 2-amino-4-fluorophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (or other suitable base)

  • Anhydrous acetone (or other suitable solvent)

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Step 1: N-acylation

  • To a solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous acetone at 0 °C, add sodium bicarbonate (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude N-(5-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate.

Step 2: Cyclization

  • Dissolve the crude intermediate from Step 1 in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table presents hypothetical data on the impact of the base on the product distribution in the acylation step to illustrate the importance of reaction conditions.

Base Temperature (°C) Desired N-acylated Product (%) O-acylated Side Product (%)
Sodium Bicarbonate0-5905
Triethylamine0-58510
Sodium Hydroxide0-56035
Sodium Bicarbonate258015

Visualizations

Reaction Pathway and Potential Side Reaction

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction A 2-amino-4-fluorophenol B N-(5-fluoro-2-hydroxyphenyl)- 2-chloroacetamide A->B  Chloroacetyl Chloride,  Base (e.g., NaHCO3) D 2-amino-4-fluorophenyl 2-chloroacetate A->D  O-acylation C 7-Fluoro-2H-benzo[b]oxazin- 3(4H)-one B->C  Base (e.g., K2CO3),  Heat troubleshooting_workflow start Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product No success Successful Synthesis check_yield->success Yes troubleshoot_yield Troubleshoot Yield: - Check reagents - Optimize base/temp - Ensure anhydrous conditions low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity: - Identify impurities (NMR, MS) - Optimize purification - Adjust reaction conditions impure_product->troubleshoot_purity troubleshoot_yield->start troubleshoot_purity->start

References

Technical Support Center: Optimizing N-Alkylation of Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of 2H-1,4-benzoxazin-3(4H)-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of benzoxazinones, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My N-alkylation reaction shows low or no yield. What are the common causes and how can I improve it?

A1: Low or no yield in the N-alkylation of benzoxazinones can stem from several factors. Below is a breakdown of potential causes and their solutions.

  • Insufficiently strong base: The acidity of the N-H proton in benzoxazinones requires a sufficiently strong base for deprotonation. Weak bases may not generate enough of the nucleophilic anion for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Poor solubility of reagents: If the benzoxazinone starting material or the base is not soluble in the chosen solvent, the reaction will be slow or may not occur at all.

    • Solution: Select a more appropriate solvent. Polar apathetic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally effective. DMF is often a good choice due to its high polarity and ability to dissolve a wide range of organic compounds and inorganic salts.

  • Low reaction temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.

    • Solution: Increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to avoid decomposition at excessively high temperatures. Microwave irradiation can also be a powerful tool to accelerate the reaction.[1]

  • Inactive alkylating agent: The reactivity of the alkylating agent is crucial.

    • Solution: Use a more reactive alkylating agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl bromide shows low reactivity, switching to the corresponding iodide can significantly improve the reaction rate.

Q2: I am observing a significant amount of O-alkylated side product. How can I improve the selectivity for N-alkylation?

A2: The formation of the O-alkylated isomer is a common side reaction as the enolate-like oxygen of the benzoxazinone anion is also a nucleophilic center. The ratio of N- to O-alkylation can be influenced by several factors.

  • Solvent Choice: The polarity of the solvent plays a critical role.

    • Solution: Employ polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving the anion more "naked" and reactive. In such conditions, the more electronegative nitrogen atom is generally favored for alkylation. In contrast, protic solvents can solvate the nitrogen atom through hydrogen bonding, potentially favoring O-alkylation.

  • Counter-ion of the Base: The nature of the cation from the base can influence the reaction's regioselectivity.

    • Solution: The choice of base can be critical. While not always predictable, experimenting with different bases (e.g., K₂CO₃ vs. NaH) can sometimes alter the N/O selectivity.

  • Steric Hindrance: The steric bulk of the alkylating agent and the benzoxazinone substrate can influence the site of attack.

    • Solution: While less easily controlled, it's a factor to consider. A bulkier alkylating agent might preferentially react at the less sterically hindered site.

Q3: My reaction is complete, but I am struggling with the purification of the N-alkylated product. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting material, the O-alkylated isomer, and inorganic salts.

  • Initial Work-up: A proper aqueous work-up is the first step.

    • Procedure: After completion, the reaction mixture is typically cooled, quenched with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and some inorganic impurities.

  • Column Chromatography: This is the most common method for separating the desired N-alkylated product from the starting material and the O-alkylated isomer.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system will depend on the polarity of the specific products and should be determined by TLC analysis. The N-alkylated product is usually more polar than the O-alkylated isomer and will have a lower Rf value on the TLC plate.

  • Recrystallization: If the N-alkylated product is a solid, recrystallization can be an effective final purification step to obtain a highly pure compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl BromideK₂CO₃ (1.5)DMFRoom Temp12~85[2]
2Ethyl BromoacetateK₂CO₃ (1.0)DMFRoom Temp385
3Methyl IodideNaH (1.2)THF0 to Room Temp4High
4Allyl BromideCs₂CO₃ (1.5)MeCNReflux6Good
5Propargyl BromideNaOEt (1.1)EtOHReflux5Good

Note: "High" and "Good" yields are reported qualitatively in the literature. Specific yields can vary depending on the substrate and precise reaction conditions.

Experimental Protocols

General Protocol for N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one using Potassium Carbonate in DMF (Conventional Heating)

This protocol describes a general procedure for the N-alkylation of 2H-1,4-benzoxazin-3(4H)-one with an alkyl halide using potassium carbonate as the base in N,N-dimethylformamide.

Materials:

  • 2H-1,4-Benzoxazin-3(4H)-one

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated benzoxazinone.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in N-Alkylation

Troubleshooting_Low_Yield start Problem: Low or No Yield check_base Is the base strong enough? (e.g., K2CO3, NaH, Cs2CO3) start->check_base check_solubility Are all reagents soluble in the chosen solvent? check_base->check_solubility Yes solution_base Solution: Use a stronger base (e.g., NaH, Cs2CO3) check_base->solution_base No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes solution_solvent Solution: Switch to a more polar aprotic solvent (e.g., DMF) check_solubility->solution_solvent No check_alkylating_agent Is the alkylating agent sufficiently reactive? check_temp->check_alkylating_agent Yes solution_temp Solution: Increase temperature or use microwave irradiation check_temp->solution_temp No solution_alkylating_agent Solution: Use a more reactive alkylating agent (e.g., R-I) check_alkylating_agent->solution_alkylating_agent No end_node Improved Yield check_alkylating_agent->end_node Yes solution_base->end_node solution_solvent->end_node solution_temp->end_node solution_alkylating_agent->end_node

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

General Experimental Workflow for N-Alkylation of Benzoxazinones

Experimental_Workflow reagents 1. Combine Benzoxazinone, Base (e.g., K2CO3), and Anhydrous Solvent (e.g., DMF) add_alkylating_agent 2. Add Alkyl Halide (e.g., R-Br) reagents->add_alkylating_agent reaction 3. Heat and Monitor Reaction by TLC/LC-MS add_alkylating_agent->reaction workup 4. Aqueous Work-up: Quench with Water, Extract with Organic Solvent reaction->workup purification 5. Purification: Dry, Concentrate, and Column Chromatography workup->purification product Pure N-Alkylated Benzoxazinone purification->product

Caption: General experimental workflow for N-alkylation of benzoxazinones.

References

Stability of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in different solvents over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one?

A1: For long-term storage (months to years), it is recommended to store the compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. The compound is typically shipped at room temperature and is stable for several weeks under ordinary shipping conditions.[1][2]

Q2: In which solvents is 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one soluble?

A2: The compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For other solvents, it is advisable to perform solubility tests to determine the optimal solvent for your specific application.

Q3: How can I assess the stability of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in my experimental solvent?

A3: A stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This involves dissolving the compound in the solvent of interest and monitoring its concentration over time at set intervals and temperatures.

Q4: What are the likely degradation pathways for benzoxazinone derivatives?

A4: Benzoxazinone derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the opening of the oxazine ring. They may also undergo oxidative degradation. For instance, some benzoxazinoids are known to degrade into benzoxazolinones.[3][4]

Q5: My HPLC results show a decrease in the peak area of the parent compound over time. What could be the cause?

A5: A decrease in the peak area of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one suggests degradation. This could be due to the inherent instability of the compound in the chosen solvent, exposure to light, elevated temperature, or presence of reactive species. It is crucial to analyze for the appearance of new peaks that correspond to degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in aqueous solution. Benzoxazinone rings can be unstable in aqueous media, especially at non-neutral pH.[5]Prepare fresh solutions immediately before use. If the experiment allows, consider using a buffered solution to maintain a stable pH. Evaluate the stability at different pH values to find the optimal range.
Inconsistent results between experimental replicates. This could be due to variations in solution preparation, storage conditions, or the analytical method itself.Ensure precise and consistent preparation of stock and working solutions. Control the temperature and light exposure of the samples throughout the experiment. Validate the analytical method for reproducibility.
Appearance of multiple unknown peaks in the chromatogram. This indicates the formation of several degradation products.Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products. This can help in identifying the degradation pathways and developing analytical methods to quantify the main degradants.
Precipitation of the compound from the solution over time. The compound's solubility limit may have been exceeded, or the solvent may be evaporating.Determine the solubility of the compound in the chosen solvent at the experimental temperature. Ensure that sample containers are properly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol for Assessing the Stability of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Different Solvents

This protocol outlines a general procedure for evaluating the stability of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in solution. A validated stability-indicating HPLC method is essential for this analysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO, Methanol, Acetonitrile) at a concentration of 1 mg/mL.

2. Stability Study in Different Solvents:

  • Dilute the stock solution with the desired test solvents (e.g., Water, Phosphate Buffered Saline (PBS), Methanol, Acetonitrile) to a final concentration of 100 µg/mL.

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Store the aliquots at the desired temperature (e.g., Room Temperature, 37°C). Protect from light if photostability is not the focus.

  • At each time point, analyze the samples by HPLC to determine the concentration of the parent compound.

3. Forced Degradation Studies: Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and identifying potential degradation products.[6]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.[6]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[6]

  • Thermal Degradation: Heat the stock solution at 70°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[6]

  • Photostability: Expose the stock solution to a combination of visible and UV light, following ICH Q1B guidelines. Analyze the sample at appropriate time intervals.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Data Presentation

The results of the stability study can be summarized in a table for easy comparison.

Table 1: Stability of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one (100 µg/mL) in Different Solvents at Room Temperature.

Time (hours) % Remaining in Water % Remaining in PBS (pH 7.4) % Remaining in Methanol % Remaining in Acetonitrile
0 100.0100.0100.0100.0
2 98.599.199.899.9
4 96.297.899.599.7
8 92.195.399.299.5
24 85.490.798.999.1
48 78.986.298.598.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 100 µg/mL in Test Solvents stock->dilute temp Set Temperature (e.g., RT, 37°C) dilute->temp time Define Time Points (0, 2, 4, 8, 24, 48h) temp->time hplc HPLC Analysis time->hplc light Protect from Light data Calculate % Remaining vs. Time hplc->data

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_products Potential Degradation Products parent 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one hydrolysis Ring-Opened Product (Hydrolysis) parent->hydrolysis Acid/Base Hydrolysis benzoxazolinone Fluorinated Benzoxazolinone Derivative parent->benzoxazolinone Degradation

Caption: Potential degradation pathway for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

References

Technical Support Center: 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one?

A1: The primary purification techniques for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinone derivatives are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities. For derivatives of 2H-1,4-benzoxazin-3(4H)-one, recrystallization from solvents like ethyl acetate is a common practice to obtain a pure product.[1] Column chromatography is also frequently employed for purification of various benzoxazinone derivatives.[2]

Q2: What are some common impurities I might encounter after synthesizing 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one?

A2: While specific impurities for this exact compound are not extensively documented, common impurities in the synthesis of benzoxazinones can include unreacted starting materials, by-products from side reactions, and products resulting from ring-opening of the benzoxazinone ring.[3] It is also possible to have residual solvents from the reaction or initial work-up steps.

Q3: My purified 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point typically indicates the presence of impurities. Even small amounts of residual solvents or by-products can disrupt the crystal lattice of the compound, leading to these observations. Further purification by recrystallization or column chromatography is recommended.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A4: Yes, preparative HPLC can be a powerful tool for achieving high purity, especially for small-scale purifications or when dealing with impurities that are difficult to remove by other methods. Analytical HPLC is also essential for assessing the purity of the final product. The use of HPLC for the analysis of related compounds is a well-established technique.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for your compound; the compound may be sparingly soluble.Try a different solvent or a solvent mixture. For benzoxazinone derivatives, ethyl acetate is a good starting point.[1] You can also try solvents with different polarities like ethanol, methanol, or acetone.
Compound oils out instead of crystallizing upon cooling. The solution is too concentrated, the cooling process is too rapid, or the solvent is not ideal.Add more solvent to dilute the solution. Allow the solution to cool down slowly to room temperature before placing it in an ice bath. If the problem persists, try a different recrystallization solvent.
No crystals form, even after extended cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a non-solvent (a solvent in which your compound is insoluble) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
The recovered yield is very low. The compound has significant solubility in the cold solvent, or too much solvent was used.Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is fully cooled before filtration. Consider recovering more product from the mother liquor by concentrating it and cooling again.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities (co-elution). The chosen solvent system (eluent) does not have the optimal polarity.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your compound and the impurities. A common starting point for benzoxazinone-type compounds could be a mixture of hexane and ethyl acetate.
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound streaks on the column and elutes in many fractions. The compound may be overloading the column, or it might be interacting too strongly with the stationary phase (e.g., silica gel).Use a larger column or load less crude material. If streaking is due to strong interaction, consider adding a small amount of a modifier like acetic acid or triethylamine to the eluent, depending on the nature of your compound.
Cracks appear in the column bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Always maintain a level of solvent above the stationary phase to prevent it from drying out.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent in which 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is soluble at high temperatures but sparingly soluble at low temperatures. Ethyl acetate is a good starting point.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Typically, silica gel is used as the stationary phase. The eluent (solvent system) is chosen based on TLC analysis to achieve good separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Visualizations

Purification_Workflow Crude_Product Crude 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one Initial_Analysis Purity Check (TLC, NMR) Crude_Product->Initial_Analysis Decision Purity > 95%? Initial_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography No Pure_Product Pure Product Decision->Pure_Product Yes Recrystallization Recrystallization Recrystallization->Pure_Product Column_Chromatography->Recrystallization Further Purification if needed Column_Chromatography->Pure_Product Final_Analysis Final Purity & Characterization (NMR, MS, HPLC) Pure_Product->Final_Analysis

Caption: General purification workflow for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals Yes Oiling_Out Compound Oils Out Issue->Oiling_Out Low_Yield Low Yield Issue->Low_Yield Success Successful Crystallization Issue->Success No Solution1 Concentrate Solution Add Anti-Solvent Scratch Flask No_Crystals->Solution1 Solution2 Add More Solvent Cool Slowly Change Solvent Oiling_Out->Solution2 Solution3 Minimize Hot Solvent Ensure Complete Cooling Concentrate Mother Liquor Low_Yield->Solution3 Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting decision tree for recrystallization issues.

References

Navigating the Challenges of Scaling Up Fluorinated Heterocycle Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluorinated heterocycles is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine atoms often enhance the pharmacological and physicochemical profiles of molecules. However, transitioning these intricate syntheses from the laboratory bench to pilot or industrial scale presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of fluorinated heterocycles?

A1: Scaling up the synthesis of fluorinated heterocycles introduces several complexities that are often not apparent at the lab scale. The primary challenges include:

  • Exothermic Reactions and Thermal Management: Fluorination reactions are often highly exothermic. What is easily managed in a small flask can become a serious safety hazard at a larger scale, potentially leading to thermal runaway.[1]

  • Reagent Handling and Safety: Many fluorinating agents, such as DAST (Diethylaminosulfur Trifluoride) and Selectfluor, are hazardous and require special handling procedures, especially in large quantities.[2] The use of highly reactive and toxic reagents like elemental fluorine necessitates specialized equipment and stringent safety protocols.

  • Side Reactions and Impurity Profile: Reactions that are clean at the gram scale can exhibit unexpected side reactions like elimination or rearrangement at the kilogram scale, leading to a more complex impurity profile and reduced yield.

  • Mixing and Mass Transfer: Achieving efficient mixing in large reactors is more challenging and can significantly impact reaction kinetics and selectivity.

  • Purification and Isolation: Isolating and purifying large quantities of fluorinated heterocycles can be difficult due to their unique physicochemical properties, such as high volatility or altered solubility. Standard purification techniques may need significant adaptation for scale-up.

  • Yield and Reproducibility: Directly scaling a laboratory procedure often results in a significant drop in yield and can be difficult to reproduce consistently.

Q2: How does the choice of fluorinating agent impact scale-up?

A2: The choice of fluorinating agent is critical for a successful and safe scale-up. Reagents are broadly categorized as nucleophilic or electrophilic, each with distinct advantages and disadvantages for large-scale synthesis.

  • Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor™):

    • Advantages: Effective for deoxyfluorination of alcohols.

    • Challenges: DAST is known for its thermal instability and potential for explosive decomposition, making its use on a large scale highly hazardous.[2] Safer alternatives like PyFluor have been developed to mitigate these risks.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®):

    • Advantages: Generally more stable and easier to handle than many nucleophilic reagents. Selectfluor is widely used in the pharmaceutical industry for the production of fluorinated steroids.

    • Challenges: The cost of these reagents can be a significant factor at an industrial scale. Reactions can still be exothermic and require careful temperature control.

Q3: What is the role of continuous flow chemistry in overcoming scale-up challenges?

A3: Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with the scale-up of hazardous reactions, including fluorinations.

  • Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway.

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise temperature control of highly exothermic reactions.

  • Increased Yield and Purity: The precise control over reaction parameters in a flow system often leads to higher yields and selectivities compared to batch processes. For example, a continuous flow synthesis of fluorinated pyrazoles demonstrated the ability to produce the target compound at a rate of 2.16 g/h with an 87% yield.[3]

  • Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which can be more straightforward than transitioning to larger and more complex batch reactors.

Troubleshooting Guides

Problem 1: Decreased Yield and Increased Impurities Upon Scale-Up

Q: My reaction worked perfectly on a 1-gram scale, but when I tried it on a 100-gram scale, the yield dropped significantly, and I'm seeing several new impurities. What's going on?

A: This is a common issue stemming from changes in heat and mass transfer at a larger scale.

Troubleshooting Steps:

  • Re-evaluate Temperature Control: The "micro-environment" of a small flask is very different from a large reactor. A slight exotherm in a small flask can dissipate quickly, but in a large reactor, it can lead to localized "hot spots" that promote side reactions.

    • Solution: Implement more robust temperature control. Use a jacketed reactor with a reliable cooling system and monitor the internal reaction temperature closely. Consider a slower, controlled addition of the limiting reagent to manage the exotherm.

  • Improve Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, which can favor undesired reaction pathways.

    • Solution: Ensure the stirring is vigorous enough for the reactor volume. For heterogeneous reactions, consider the use of overhead stirring with an appropriately designed impeller.

  • Analyze Impurities: Identify the structure of the new impurities. This can provide valuable clues about the undesired side reactions (e.g., elimination, rearrangement, dimerization).

    • Solution: Once the side reactions are understood, modify the reaction conditions to suppress them. This might involve lowering the reaction temperature, changing the solvent, or using a more selective reagent.

Problem 2: Thermal Runaway or Uncontrolled Exotherm

Q: During the addition of my fluorinating agent in a pilot-scale reaction, the temperature started to rise rapidly, and the cooling system couldn't keep up. How can I prevent this from happening again?

A: A thermal runaway is a critical safety incident. Preventing a recurrence requires a thorough process safety analysis.

Troubleshooting and Prevention:

  • Perform Calorimetry Studies: Before scaling up, use reaction calorimetry (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.

  • Controlled Reagent Addition: The rate of reagent addition is a critical parameter for controlling the rate of heat generation.

    • Solution: Implement a slow, controlled addition of the fluorinating agent using a syringe pump or a dosing pump. The addition rate should be set so that the cooling system can comfortably remove the generated heat.

  • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a chemical quencher.

  • Consider Continuous Flow: For highly exothermic reactions, transitioning to a continuous flow setup is often the safest and most efficient solution for scale-up.[1]

Problem 3: Difficulties with Product Isolation and Purification

Q: I've successfully completed my large-scale reaction, but now I'm struggling to isolate the pure fluorinated heterocycle. The product seems to be volatile, and the crude material is an oil that is difficult to crystallize.

A: Purification challenges are common with fluorinated compounds due to their unique properties.

Troubleshooting Steps:

  • Address Volatility:

    • Solution: During workup and solvent removal, use a rotary evaporator with a cold trap (dry ice/acetone or liquid nitrogen) to capture volatile products. Minimize the time the product is under high vacuum.

  • Optimize Crystallization:

    • Solution: A systematic approach to screening for suitable crystallization conditions is necessary. This involves testing a variety of solvents and solvent mixtures. Seeding the solution with a small crystal of the pure compound can often induce crystallization. If direct crystallization is challenging, consider converting the product to a salt (if it has a basic or acidic handle) which may have better crystallization properties.

  • Chromatography at Scale:

    • Solution: While often a last resort at large scale due to cost and solvent usage, preparative HPLC or flash chromatography may be necessary. Method development at the analytical scale is crucial to find the optimal stationary and mobile phases for good separation.

Data on Scale-Up Synthesis

Direct comparisons of yield and purity across different scales are often proprietary and not widely published. However, the available literature and case studies indicate that a decrease in yield upon scale-up is a common occurrence that requires process optimization. Continuous flow processes have shown promise in maintaining high yields during scale-up.

Heterocycle ClassReaction TypeScaleReported YieldKey Challenges Noted
PyrazolesCycloadditionFlow (2.16 g/h)87%-
PyridinesDehydration/CyclizationBatch (Lab)58%Dimerization of starting material
PyridinesDehydration/CyclizationFlow (Optimized)92%-

Data compiled from publicly available research.[3][4]

Experimental Protocols

General Protocol for Deoxyfluorination of a Heterocyclic Alcohol with DAST (Lab-Scale with Scale-Up Considerations)

Warning: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that can decompose violently upon heating. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Heterocyclic alcohol (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic alcohol in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a cooled, saturated aqueous solution of NaHCO₃ with vigorous stirring. Caution: Gas evolution may occur.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scale-Up Considerations:

  • Reactor: For larger scales, use a jacketed glass reactor with overhead stirring and a calibrated temperature probe.

  • Temperature Control: A reliable chiller/heater system is essential to maintain the low temperatures required and to manage the exotherm during DAST addition.

  • Reagent Addition: Use a syringe pump or a dosing pump for controlled, slow addition of DAST.

  • Quenching: The quenching step is highly exothermic and requires a robust cooling system and careful, slow addition to the quenching solution.

Visualizing Workflows and Troubleshooting Logic

Experimental Workflow: Deoxyfluorination Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Heterocyclic Alcohol in Anhydrous Solvent B Cool to -78 °C A->B C Slowly Add DAST B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench with NaHCO3 (aq) D->E Reaction Complete F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify (Chromatography/Crystallization) G->H

Caption: Workflow for Deoxyfluorination Scale-Up.

Troubleshooting Logic: Low Yield on Scale-Up

G Start Low Yield on Scale-Up Q1 Was the exotherm controlled? Start->Q1 A1 Improve cooling capacity Slow down reagent addition Q1->A1 No Q2 Is mixing adequate? Q1->Q2 Yes End Yield Improved A1->End A2 Increase stirring rate Use overhead stirrer Q2->A2 No Q3 Are there new impurities? Q2->Q3 Yes A2->End A3 Identify impurities Modify reaction conditions (e.g., lower temperature) Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting Low Yield on Scale-Up.

References

Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and achieve consistent results in their biological assays.

General Assay Troubleshooting

This section addresses overarching issues that can affect various types of biological assays, leading to unreliable and inconsistent data.

FAQs

Q1: What are the most common sources of variability in biological assays?

Multiple factors can contribute to variability in biological assays. Key sources include inconsistencies in cell culture conditions such as cell density and passage number, as well as variations in cell handling like trypsinization timing.[1][2] Operator-dependent differences in pipetting, reagent preparation, and incubation times are also significant contributors to inconsistent results.[2] Furthermore, the quality and storage of reagents, along with environmental factors like temperature and CO2 levels, can impact assay performance.[2]

Q2: How can I minimize variability between different experiments (inter-assay variability)?

To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol.[2] This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly.[2] Creating a detailed standard operating procedure (SOP) and ensuring all users are thoroughly trained can significantly reduce operator-dependent differences.[2] Running a positive and negative control on every plate can also help to normalize the data and identify any plate-specific issues.

Q3: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). What should I check?

Inconsistent pipetting is a primary source of intra-assay variability.[2] Ensure you are using calibrated pipettes and proper technique.[2][3] Uneven cell distribution in the wells can also lead to significant differences; ensure your cell suspension is homogenous by gently mixing before and during plating.[2] Additionally, "edge effects," where wells on the perimeter of the plate show different results due to evaporation, can be mitigated by avoiding the outer wells or filling them with a buffer to maintain humidity.[1]

Troubleshooting Workflow for General Assay Variability

G cluster_start cluster_reagents Reagent & Sample Integrity cluster_protocol Protocol Standardization cluster_environment Environmental & Equipment Factors cluster_end start High Assay Variability (Inter- or Intra-Assay) reagent_check Check Reagent Storage & Expiration start->reagent_check Initial Check lot_consistency Ensure Consistent Reagent Lots reagent_check->lot_consistency sample_quality Assess Sample Quality & Handling lot_consistency->sample_quality sop Review/Create Detailed SOP sample_quality->sop pipetting Verify Pipetting Technique & Calibration sop->pipetting incubation Standardize Incubation Times & Temperatures pipetting->incubation instrument_cal Calibrate Instruments (e.g., Plate Reader) incubation->instrument_cal plate_effects Mitigate Edge Effects instrument_cal->plate_effects env_control Monitor Environmental Conditions (Temp, CO2) plate_effects->env_control end Consistent Assay Results env_control->end

Caption: A logical workflow for troubleshooting general assay variability.

Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common biological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

FAQs

Q1: I am observing a weak or no signal in my ELISA.

Several factors can lead to a weak or absent signal. Ensure all reagents have been brought to room temperature before use.[4] Double-check that reagents were added in the correct order and prepared at the proper dilutions.[4] Incorrect storage of kit components and the use of expired reagents can also be a cause.[4] Additionally, confirm that the correct plate type (ELISA plate vs. tissue culture plate) was used if you are coating your own plates.[4]

Q2: My ELISA is showing high background.

High background can obscure your specific signal. Insufficient washing is a common cause; ensure that wells are completely aspirated between washes.[5] The concentration of the detection antibody may be too high, or there may be cross-reactivity with the coating antibody. Using an appropriate blocking buffer and ensuring sufficient incubation time can help to reduce non-specific binding.

Quantitative Data Summary: Common ELISA Issues and Solutions

ProblemPotential CauseRecommended Action
Weak/No Signal Reagents not at room temperatureAllow reagents to reach room temperature for 15-20 minutes before use.[4]
Incorrect reagent preparationDouble-check dilutions and ensure reagents were added in the proper order.[4]
Expired reagentsConfirm expiration dates on all components.[4]
High Background Insufficient washingIncrease the number and duration of wash steps.
High antibody concentrationPerform dilutions to determine the optimal working concentration of the detection antibody.
Inadequate blockingIncrease blocking time or concentration of the blocking agent.
Poor Replicates Inconsistent pipettingUse calibrated pipettes and ensure proper technique.
Insufficient mixing of reagentsThoroughly mix all reagents before adding to the plate.

Experimental Protocol: General ELISA Workflow

  • Coating: Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme-Conjugate: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop Reaction: Add a stop solution to each well.

  • Read Plate: Read the absorbance at the appropriate wavelength.

Cell-Based Assays

FAQs

Q1: What are the primary sources of variability in cell-based assays?

Variability in cell-based assays can be introduced at multiple stages. Key sources include inconsistencies in cell culture conditions such as cell density, passage number, and media composition.[1] The handling of cells, including trypsinization timing and placement within the incubator, can also significantly impact results.[1]

Q2: My compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the reason?

This discrepancy is common and can be attributed to several factors including poor cell permeability, metabolic instability of the compound, or the compound being actively transported out of the cell by efflux pumps.[6]

Troubleshooting Diagram for Discrepancy Between Biochemical and Cell-Based Assays

G cluster_problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem High Potency (Biochemical) Low Potency (Cell-Based) permeability Poor Cell Permeability problem->permeability metabolism Rapid Compound Metabolism problem->metabolism efflux Efflux Pump Activity problem->efflux permeability_test Assess Compound Uptake permeability->permeability_test metabolism_assay Perform Metabolic Stability Assay metabolism->metabolism_assay efflux_inhibitor Co-administer with Efflux Inhibitors efflux->efflux_inhibitor

Caption: Troubleshooting workflow for conflicting assay results.

Experimental Protocol: General Cell-Based Assay Workflow

  • Cell Culture: Culture cells under standardized conditions (media, temperature, CO₂).

  • Cell Seeding: Plate cells in microtiter plates at the appropriate density and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation: Prepare a dilution series of the test compounds in cell culture medium from a DMSO stock. The final DMSO concentration should typically be <0.5%.[6]

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only).[6]

  • Incubation: Incubate the cells with the compound for the desired period.

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).

Quantitative PCR (qPCR)

FAQs

Q1: My qPCR results have inconsistent Ct values for my biological replicates. What could be the reason?

Inconsistent Ct values among biological replicates in qPCR can stem from variability in the initial sample quantity or quality.[7] It is crucial to ensure that the RNA or DNA input is consistent across all samples.[7] Poor RNA quality, inefficient reverse transcription, or the presence of PCR inhibitors can also lead to variations.[7]

Q2: How can I ensure the specificity of my qPCR amplification?

To ensure you are amplifying the correct product, especially when using intercalating dyes like SYBR Green, it is important to perform a melt curve analysis after the amplification cycles.[8] A single peak in the melt curve indicates a specific product. Additionally, designing primers that span an exon-exon junction can prevent amplification from contaminating genomic DNA.[8]

Quantitative Data Summary: qPCR Troubleshooting

ProblemPotential CauseRecommended Action
Inconsistent Ct Values Variable template quality/quantityEnsure consistent RNA/DNA input and check for inhibitors.[7]
Pipetting errorsUse a master mix to minimize well-to-well variation.[8]
Non-Specific Amplification Poor primer designUse primer design software and verify specificity with melt curve analysis.[8]
Genomic DNA contaminationTreat RNA samples with DNase or design primers spanning an exon-exon junction.[7][8]
Western Blot

FAQs

Q1: I'm observing no signal or a very weak signal in my Western blot. What should I check first?

When faced with a weak or absent signal in a Western blot, the first step is to review the protocol and reagent preparation.[1] Common culprits include issues with the primary or secondary antibodies (e.g., incorrect concentration, low affinity, or degradation), problems with the antigen (e.g., low abundance in the sample, degradation), or inefficient transfer of proteins from the gel to the membrane.[1] Additionally, ensure that the detection reagents have not expired and were prepared correctly.[1]

Q2: My Western blot has high background and non-specific bands.

High background can be caused by several factors, including insufficient blocking, the primary antibody concentration being too high, or inadequate washing.[9][10] To reduce non-specific bands, ensure that the blocking and washing steps are optimized.[9] Using a fresh blocking buffer and adding a detergent like Tween-20 to the wash buffer can also help.[9]

Troubleshooting Diagram for Western Blot Issues

G cluster_problem cluster_no_signal Weak or No Signal cluster_high_bg High Background / Non-Specific Bands problem Poor Western Blot Result no_signal_antibody Check Antibody Concentration/Activity problem->no_signal_antibody high_bg_blocking Optimize Blocking (Time, Agent) problem->high_bg_blocking no_signal_transfer Verify Protein Transfer no_signal_antibody->no_signal_transfer no_signal_antigen Assess Antigen Abundance/Integrity no_signal_transfer->no_signal_antigen high_bg_washing Increase Wash Stringency/Duration high_bg_blocking->high_bg_washing high_bg_antibody Titrate Primary Antibody high_bg_washing->high_bg_antibody

Caption: Troubleshooting common Western blot problems.

This technical support guide provides a starting point for troubleshooting and refining your biological assays. For more specific issues, always refer to the manufacturer's protocols for your reagents and kits.

References

Validation & Comparative

Validating Target Engagement of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the target engagement of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. As of the latest literature review, specific experimental data on the biological targets and target engagement of this compound are not publicly available. However, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has been investigated for various therapeutic applications, including as inhibitors of kinases such as CDK9 and PI3K/mTOR, as anticancer agents, and as anticonvulsants.

This document outlines a comparative approach to hypothetically identify and validate the target of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, presenting common experimental methodologies and data presentation formats that would be used in such a study.

Hypothetical Target Identification and Validation Workflow

The initial step in validating target engagement is to identify a putative biological target. This can be achieved through various screening methods. Once a target is identified, several biophysical and cellular assays can be employed to confirm direct binding and functional modulation.

Target Validation Workflow cluster_discovery Target Discovery cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening Putative_Target Putative Target Identified Phenotypic_Screening->Putative_Target Affinity_Chromatography Affinity Chromatography Affinity_Chromatography->Putative_Target Computational_Docking Computational Docking Computational_Docking->Putative_Target Biochemical_Assays Biochemical Assays (e.g., Kinase Assay) Validated_Target Validated Target Engagement Biochemical_Assays->Validated_Target Biophysical_Assays Biophysical Assays (e.g., FP, SPR) Biophysical_Assays->Validated_Target Cellular_Assays Cellular Assays (e.g., CETSA) Cellular_Assays->Validated_Target Start 7-Fluoro-2H-benzo[b] oxazin-3(4H)-one Start->Phenotypic_Screening Screening Start->Affinity_Chromatography Screening Start->Computational_Docking Screening Putative_Target->Biochemical_Assays Validation Putative_Target->Biophysical_Assays Validation Putative_Target->Cellular_Assays Validation

Caption: A general workflow for identifying and validating the biological target of a novel compound.

Comparative Analysis of Target Engagement Assays

Several robust methods are available to confirm that a compound directly interacts with its intended target protein. The choice of assay depends on the nature of the target and the specific questions being addressed. Below is a comparison of common techniques that could be applied to 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

Assay TypePrincipleThroughputCellular ContextKey Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Low to HighYes (in-cell, in-vivo)Thermal shift (ΔTm)
Fluorescence Polarization (FP) Binding of a small fluorescent ligand to a larger protein slows its rotation, increasing the polarization of emitted light.HighNo (biochemical)Binding affinity (Kd, Ki)
Kinase Inhibition Assay Measures the reduction in enzymatic activity of a kinase in the presence of an inhibitor.HighNo (biochemical)IC50 / Ki
Surface Plasmon Resonance (SPR) Detects binding events by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.MediumNo (biochemical)Binding kinetics (ka, kd), Affinity (KD)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by observing the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples to a range of temperatures for a set duration (e.g., 3 minutes).

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot or other quantitative methods like mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment with Compound Heating 2. Heating of Cell Lysate at Temperature Gradient Cell_Culture->Heating Centrifugation 3. Centrifugation to Separate Aggregated Proteins Heating->Centrifugation Supernatant_Collection 4. Collection of Soluble Protein Fraction Centrifugation->Supernatant_Collection Quantification 5. Quantification of Target Protein (e.g., Western Blot) Supernatant_Collection->Quantification Melting_Curve 6. Plot Melting Curve (Fraction Soluble vs. Temp) Quantification->Melting_Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular binding events. It is particularly well-suited for high-throughput screening to determine binding affinity.

Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled ligand (tracer) that is known to bind to the target protein. Also, prepare serial dilutions of the unlabeled competitor, 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.

  • Assay Plate Setup: In a microplate, add the target protein, the fluorescent tracer at a fixed concentration, and the serially diluted test compound. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Caption: Principle of Fluorescence Polarization (FP) assay for target engagement.

Kinase Inhibition Assay

Given that many benzoxazinone derivatives are kinase inhibitors, this assay is highly relevant. This protocol describes a common luminescence-based assay that measures ATP consumption.

Protocol:

  • Assay Plate Preparation: Add serially diluted 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a positive control inhibitor, and a vehicle control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. A higher luminescent signal indicates greater inhibition of kinase activity. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Kinase_Signaling_Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Phosphate Transfer Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor 7-Fluoro-2H-benzo[b] oxazin-3(4H)-one Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

While direct experimental evidence for the target engagement of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is currently lacking in public literature, the methodologies described in this guide provide a robust framework for its determination. By employing a combination of biochemical, biophysical, and cellular assays, researchers can confidently identify and validate the biological target(s) of this compound, paving the way for further preclinical and clinical development. The provided protocols and comparative data serve as a starting point for designing a comprehensive target validation strategy.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoxazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced biological activity and improved safety profiles of fluorinated benzoxazinone derivatives, supported by compelling experimental data.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a powerful tool for optimizing drug candidates. This guide provides a comparative study of fluorinated and non-fluorinated benzoxazinones, a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] By examining key experimental data, we aim to furnish researchers, scientists, and drug development professionals with objective insights into the profound impact of fluorination on the biological performance of benzoxazinones.

Enhanced Antitubercular Activity and Reduced Cytotoxicity

A significant body of research demonstrates that the introduction of fluorine to the benzoxazinone core can dramatically enhance its therapeutic potential, particularly in the development of novel antitubercular agents. A study focused on fluorine-containing benzoxazinyl-oxazolidinones revealed that fluorinated compounds exhibit superior activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, coupled with a notable reduction in cytotoxicity.[6]

Comparative Biological Data: Antitubercular Activity

The following table summarizes the biological data for a series of benzoxazinyl-oxazolidinone derivatives, highlighting the superior performance of the fluorinated compounds.[6]

CompoundRMIC (μg/mL) H37RvMIC (μg/mL) Drug-Resistant Strain 1MIC (μg/mL) Drug-Resistant Strain 2IC50 (μM) Vero Cells
21 F0.3910.250.50>100
25 H0.725--50.1
24 F--->100
26 H---35.4

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

The data clearly indicates that the fluorinated compound 21 possesses a significantly lower MIC against the H37Rv strain compared to its non-fluorinated counterpart 25 .[6] Furthermore, the fluorinated compounds (21 and 24 ) exhibit negligible cytotoxicity against Vero cells (IC50 >100 μM), whereas the non-fluorinated analogues (25 and 26 ) show notable cytotoxicity.[6] This underscores the dual role of fluorine in enhancing bioactivity and improving the safety profile.

Superior α-Chymotrypsin Inhibition

The positive influence of fluorination extends to other therapeutic targets. A study on benzoxazinone derivatives as α-chymotrypsin inhibitors demonstrated that the presence of a fluoro group on the phenyl substituent led to increased inhibitory potential compared to other halogen substituents like chloro and bromo.[7]

Comparative Biological Data: α-Chymotrypsin Inhibition
CompoundSubstituentIC50 (μM)
1 2-F6.5 ± 0.1
2 3-F8.9 ± 0.2
3 4-F10.2 ± 0.3
4 2-Cl12.5 ± 0.2
5 3-Cl15.8 ± 0.4
6 4-Cl18.3 ± 0.5
7 2-Br20.1 ± 0.6
8 3-Br22.7 ± 0.7
9 4-Br25.4 ± 0.8

The IC50 values presented in the table clearly show that the fluoro-substituted benzoxazinones exhibit the most potent inhibition of α-chymotrypsin.[7]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Synthesis of Benzoxazinone Derivatives

A general method for the synthesis of 2-substituted benzoxazinones involves the reaction of anthranilic acid with various substituted benzoyl chlorides.[7]

Procedure:

  • A solution of anthranilic acid (1 mmol) and triethylamine (2 mmol) in chloroform (10 mL) is prepared.

  • The appropriate substituted benzoyl chloride (1 mmol) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for 2-3 hours.

  • After completion of the reaction (monitored by TLC), the mixture is washed with 10% HCl, 10% NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4 and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent.

Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

The in vitro activity of the compounds against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[6]

Procedure:

  • A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.

  • The compounds are serially diluted in a 96-well microplate.

  • The bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 7 days.

  • Alamar blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • The fluorescence is read at an excitation of 530 nm and an emission of 590 nm.

  • The MIC is defined as the lowest concentration of the compound that inhibits 90% of the bacterial growth.[6]

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against Vero cells using a standard MTT assay.[6][7]

Procedure:

  • Vero cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT solution is added to each well, and the plate is incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

α-Chymotrypsin Inhibition Assay

The inhibitory activity against α-chymotrypsin is determined spectrophotometrically.[7]

Procedure:

  • A solution of α-chymotrypsin in Tris-HCl buffer (pH 7.6) is prepared.

  • The test compound is pre-incubated with the enzyme solution for 10 minutes.

  • The reaction is initiated by adding the substrate, N-succinyl-phenylalanine-p-nitroanilide.

  • The rate of p-nitroaniline release is monitored by measuring the change in absorbance at 410 nm.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of novel benzoxazinone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Anthranilic Acid) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification activity_assay Primary Bioactivity Assay (e.g., MABA, Enzyme Inhibition) purification->activity_assay Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) activity_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis sar_analysis->synthesis Iterative Design lead_compound Identification of Lead Compound sar_analysis->lead_compound further_studies Further Preclinical Studies lead_compound->further_studies

Caption: A generalized workflow for the development of benzoxazinone-based therapeutic agents.

Conclusion

References

A Comparative Analysis: 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one Scaffold and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors based on the 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold against other well-established kinase inhibitors. This analysis is supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

While specific kinase inhibitory data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in public literature, the core structure of 2H-benzo[b]oxazin-3(4H)-one has proven to be a promising scaffold for the development of potent and selective kinase inhibitors. Derivatives of this scaffold have shown significant activity against key cancer targets such as Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase (PI3K). This guide will, therefore, focus on comparing these derivatives with established inhibitors targeting similar pathways.

Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 2H-benzo[b]oxazin-3(4H)-one derivatives and other well-known kinase inhibitors.

Table 1: Comparison of CDK9 Inhibitors

Compound/Drug NameScaffold/ClassTarget KinaseIC50 (nM)Reference
Benzoxazinone Derivative 1 2H-benzo[b]oxazin-3(4H)-oneCDK92.3[1]
Benzoxazinone Derivative 2 2H-benzo[b]oxazin-3(4H)-oneCDK932k was identified as a selective CDK9 inhibitor[2]
Flavopiridol FlavonoidPan-CDK (including CDK9)~40-100 (for various CDKs)[3]
SNS-032 (BMS-387032) AminothiazoleCDK9, CDK7, CDK24 (for CDK9)[1][4]

Table 2: Comparison of PI3K/mTOR Inhibitors

Compound/Drug NameScaffold/ClassTarget KinaseIC50 (nM)Reference
Benzoxazinone Derivative 3 4-phenyl-2H-benzo[b]oxazin-3(4H)-onePI3Kα0.63[5]
Benzoxazinone Derivative 4 2H-benzo[b]oxazin-3(4H)-onePI3Kα7f was a potent PI3Kα inhibitor[6]
Buparlisib (BKM120) 2,6-dimorpholinopyrimidinePan-Class I PI3Kp110α: 52, p110β: 166, p110δ: 116, p110γ: 262[7][8]
Alpelisib (BYL719) 2-aminothiazole derivativePI3Kα5[9]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways targeted by the compared kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Survival Cell Survival Benzoxazinone_PI3Ki Benzoxazinone-based PI3K Inhibitors Benzoxazinone_PI3Ki->PI3K Buparlisib Buparlisib (Pan-PI3K) Buparlisib->PI3K Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

CDK9_Pathway CDK9 CDK9 PTEFb CDK9 Cyclin T1 CDK9->PTEFb CycT1 Cyclin T1 CycT1->PTEFb RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII phosphorylates CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation DSIF_NELF->Transcription_Elongation Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins Cell_Survival Cell Survival Anti_apoptotic_proteins->Cell_Survival Benzoxazinone_CDK9i Benzoxazinone-based CDK9 Inhibitors Benzoxazinone_CDK9i->CDK9 Flavopiridol Flavopiridol Flavopiridol->CDK9 SNS032 SNS-032 SNS032->CDK9

Caption: CDK9-Mediated Transcriptional Elongation and Inhibition.

Experimental Protocols

A detailed methodology for a common type of in vitro kinase assay is provided below. This protocol is representative of the methods used to generate the IC50 data presented in this guide.

In Vitro Kinase Assay: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of luminescence is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant human CDK9 or PI3K)

  • Kinase-specific substrate

  • Test compounds (e.g., 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one derivatives, other inhibitors)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • In a white multi-well plate, add the following components in order:

      • Kinase reaction buffer.

      • Test compound dilution or vehicle control.

      • Kinase enzyme.

      • Kinase-specific substrate.

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes. This step also depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the newly synthesized ATP to be detected by the luciferase/luciferin reaction, which generates a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Buffer - Inhibitor - Kinase - Substrate Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate_Reaction Incubate (e.g., 30-60 min at 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min at RT) Stop_Reaction->Incubate_Stop Detect_Signal Convert ADP to ATP & Detect Luminescence (Add Kinase Detection Reagent) Incubate_Stop->Detect_Signal Incubate_Detect Incubate (30-60 min at RT) Detect_Signal->Incubate_Detect Read_Plate Read Luminescence Incubate_Detect->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for a Luminescence-Based Kinase Assay.

References

Unlocking the Potential of Benzoxazinone Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of benzoxazinone analogs across various biological targets. It delves into their anticancer, antimicrobial, and enzyme inhibitory activities, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying biological pathways and experimental workflows.

Benzoxazinone, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The strategic modification of the benzoxazinone core has led to the development of potent and selective analogs with a wide range of therapeutic applications. This guide synthesizes findings from multiple studies to offer an objective comparison of the performance of these analogs, supported by experimental data.

Anticancer Activity: Targeting c-Myc and Cytotoxicity

Recent studies have highlighted the potential of benzoxazinone derivatives as anticancer agents. Certain analogs have been shown to inhibit the proliferation of various cancer cell lines, including those of the kidney (SK-RC-42), stomach (SGC7901), and lung (A549).[1] A key mechanism of action for some of these compounds involves the targeting of the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression.[1]

Key SAR Observations for Anticancer Activity:

While specific IC50 values are crucial for a detailed comparison, general trends indicate that substitutions on the benzoxazinone scaffold play a critical role in modulating cytotoxic activity. Further research is needed to fully elucidate the specific structural features that confer the highest potency against various cancer cell lines.

Antimicrobial Activity: Combating Bacteria and Fungi

Benzoxazinone analogs have also demonstrated promising antimicrobial properties. Structure-activity relationship studies have been conducted to identify derivatives with potent activity against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of newly synthesized benzoxazinone and quinazolinone derivatives against various microorganisms.[2][3]

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Analog 1 12.5252512.5
Analog 2 25505025
Analog 3 6.2512.512.56.25
Ampicillin 255012.5-
Mycostatine ---12.5

Enzyme Inhibition: Targeting α-Chymotrypsin

A series of benzoxazinone derivatives have been synthesized and evaluated as inhibitors of the serine protease α-chymotrypsin.[4] These studies have provided valuable insights into the structural requirements for effective enzyme inhibition.

Quantitative Comparison of α-Chymotrypsin Inhibition:

The inhibitory potential of various benzoxazinone analogs against α-chymotrypsin is presented below, with IC50 values ranging from 6.5 to 341.1 µM.[4]

CompoundR GroupIC50 (µM)
1 H> 500
2 2-F21.6 ± 0.5
3 3-F35.2 ± 0.8
4 4-F15.4 ± 0.3
5 2-Cl45.1 ± 1.1
6 4-Cl28.7 ± 0.7
7 2-Br60.3 ± 1.5
8 4-Br39.2 ± 0.9
9 2-NO26.5 ± 0.2
10 4-NO210.8 ± 0.3

Note: The core structure is a 2-substituted-phenyl-1,3-benzoxazin-4-one. The 'R Group' indicates the substitution on the phenyl ring.

Key SAR Observations for α-Chymotrypsin Inhibition:
  • Halogen Substitution: The presence of a fluoro group on the phenyl ring generally leads to increased inhibitory potential compared to chloro and bromo substituents.[4]

  • Positional Isomers: For compounds with electron-donating or withdrawing groups, the inhibitory potential follows the order: ortho > meta > para.[4]

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as a nitro group, at the ortho or para position of the phenyl ring result in potent inhibition.[4]

Phytotoxicity of Benzoxazinone Analogs

The phytotoxic effects of benzoxazinone derivatives and their degradation products have been extensively studied, revealing their potential as natural herbicides.

Key SAR Observations for Phytotoxicity:
  • The degradation product 2-aminophenoxazin-3-one (APO) exhibits high phytotoxicity.

  • 2-Deoxy derivatives of natural benzoxazinones, such as 4-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA) and 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), show significant inhibitory activity on the growth of various plant species.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the benzoxazinone analogs in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Chymotrypsin Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin.

  • Enzyme and Substrate Preparation: Prepare a solution of α-chymotrypsin in Tris-HCl buffer and a solution of the substrate N-succinyl-L-phenylalanine-p-nitroanilide in a suitable solvent.

  • Inhibition Reaction: Pre-incubate the enzyme with various concentrations of the benzoxazinone analogs for a specific period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Absorbance Measurement: Monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitroaniline, using a spectrophotometer.

  • IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Activity Core Benzoxazinone Core R1 Substitution at R1 Core->R1 Vary Substituent R2 Substitution at R2 Core->R2 Vary Substituent R3 Other Modifications Core->R3 Modify Core Activity Biological Activity (e.g., IC50, MIC) R1->Activity R2->Activity R3->Activity SAR Structure-Activity Relationship Activity->SAR Analyze Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Benzoxazinone Analogs Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Study SAR Studies Hit_ID->SAR_Study Lead_Opt Lead Optimization SAR_Study->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

A Researcher's Guide to Cross-Reactivity Profiling Against Enzyme Panels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount to mitigating off-target effects and ensuring clinical success. This guide provides a comprehensive comparison of methodologies for cross-reactivity profiling against a panel of enzymes, supported by experimental data and detailed protocols.

The journey of a drug from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target interactions. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to adverse effects and toxicity.[1] Therefore, early and comprehensive profiling of a compound's selectivity is a critical step in drug development.[2] This guide will delve into the common techniques used for profiling against enzyme panels, with a particular focus on kinases, a major class of drug targets.

Comparing Apples to Oranges: Assay Technologies for Selectivity Profiling

A variety of assay technologies are available for assessing a compound's activity against a panel of enzymes. The choice of technology depends on several factors, including the specific enzyme class, the desired throughput, and the biological relevance of the data. The most common methods can be broadly categorized as biochemical assays and cell-based assays.

Biochemical assays measure the direct interaction of a compound with purified enzymes. They are highly amenable to high-throughput screening (HTS) and provide precise measurements of a compound's potency (e.g., IC50 or Kd).[3]

Cell-based assays , on the other hand, measure the effect of a compound on enzyme activity within a more physiologically relevant cellular environment.[4] These assays can provide insights into factors such as cell permeability and engagement with the target in its natural context.

Here, we compare three popular assay technologies used in kinase selectivity profiling: TR-FRET, Luminescence (ADP-Glo), and NanoBRET.

TechnologyPrincipleAdvantagesDisadvantages
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore. In a kinase assay, this can be configured to detect either substrate phosphorylation or ADP production.[4]- Homogeneous (no-wash) format, suitable for HTS.[5] - Ratiometric detection minimizes well-to-well variation.[4] - Reduced background fluorescence due to time-resolved measurement.[4]- Requires labeled substrates or antibodies, which may not be available for all enzymes. - Potential for interference from fluorescent compounds.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal. The amount of light is proportional to the kinase activity.[6][7]- Universal assay applicable to any ADP-generating enzyme.[5] - High sensitivity and broad dynamic range.[8] - "Glow" luminescence provides a stable signal.- Multi-step assay format.[5] - Potential for interference from compounds that affect luciferase or ATPase activity.
NanoBRET™ Target Engagement A cell-based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells. A fluorescent tracer competes with the test compound for binding to the kinase, and the resulting Bioluminescence Resonance Energy Transfer (BRET) signal is measured.[4]- Provides a quantitative measure of compound affinity in a physiological context.[4] - Can assess cell permeability and target engagement. - Ratiometric measurement reduces data variability.[4]- Requires genetic modification of cells to express the fusion kinase. - The tracer may not be available for all kinases.

Data at a Glance: Presenting Cross-Reactivity Profiles

Clear and concise presentation of cross-reactivity data is crucial for interpreting selectivity profiles and making informed decisions. The most common methods for data visualization include tables summarizing key quantitative data, heat maps, and kinome trees.

Quantitative Data Summary

A tabular format is ideal for presenting detailed quantitative data for a selection of enzymes. This allows for a direct comparison of a compound's potency against its primary target versus a panel of off-targets.

Table 1: Selectivity Profile of Compound X against a Panel of Kinases

Kinase% Inhibition @ 1 µMIC50 (nM)
Target Kinase A 98 15
Off-Target Kinase B85150
Off-Target Kinase C52800
Off-Target Kinase D25>10,000
Off-Target Kinase E10>10,000
Off-Target Kinase F5>10,000

Data is fictional and for illustrative purposes only.

Visualizing Selectivity: Heat Maps and Kinome Trees

For larger enzyme panels, visual representations such as heat maps and kinome trees offer a more intuitive overview of a compound's selectivity.

A heat map uses a color gradient to represent the potency of a compound against each enzyme in the panel, allowing for rapid identification of potent off-target interactions.[6]

A kinome tree is a graphical representation of the human kinome, where the potency of a compound against each kinase is indicated by the size or color of a circle at the corresponding position on the tree.[3] This provides a clear visual of the compound's selectivity across the entire kinase family.

Under the Microscope: Experimental Protocols

Reproducibility and accuracy are the cornerstones of reliable cross-reactivity profiling. The following section provides a detailed, generalized protocol for high-throughput screening of a test compound against a panel of enzymes using a biochemical assay format.

High-Throughput Enzyme Inhibition Assay Protocol

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Prepare assay buffers, enzyme solutions, substrate solutions, and any necessary cofactor solutions. All reagents should be stored at their recommended temperatures.

2. Compound Dispensing:

  • Using an acoustic liquid handler or a pintool, dispense the test compound into 384-well assay plates. Include appropriate controls, such as a positive control inhibitor and a vehicle control (e.g., DMSO).

3. Enzyme Addition:

  • Add the enzyme solution to each well of the assay plate.
  • Incubate the plates for a predetermined time (e.g., 15-60 minutes) at room temperature to allow the compound to bind to the enzyme.

4. Reaction Initiation:

  • Initiate the enzymatic reaction by adding the substrate solution (and cofactors, if required) to all wells.

5. Reaction Incubation:

  • Incubate the reaction plates at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration. The incubation time should be within the linear range of the reaction.

6. Detection:

  • Stop the reaction (if necessary) and add the detection reagents according to the specific assay technology being used (e.g., TR-FRET reagents, ADP-Glo™ reagent).
  • Incubate as required for signal development.

7. Data Acquisition:

  • Read the plates using a plate reader compatible with the detection technology (e.g., a multi-mode plate reader capable of measuring fluorescence, luminescence, or TR-FRET).

8. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • For dose-response curves, fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizing the Process: Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a typical cross-reactivity profiling workflow and a simplified signaling pathway to illustrate the importance of enzyme selectivity.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Enzyme Panel Enzyme Panel Enzyme Panel->HTS Assay Data Acquisition Data Acquisition HTS Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Selectivity Profiling Selectivity Profiling Hit Identification->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

A typical workflow for cross-reactivity profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target Kinase A Target Kinase A Receptor->Target Kinase A Signal Off-Target Kinase B Off-Target Kinase B Receptor->Off-Target Kinase B Off-Target Signal Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Off-Target Kinase B->Downstream Effector 2 Therapeutic Response Therapeutic Response Downstream Effector 1->Therapeutic Response Adverse Effect Adverse Effect Downstream Effector 2->Adverse Effect Inhibitor Inhibitor Inhibitor->Target Kinase A Selective Inhibition Inhibitor->Off-Target Kinase B Cross-Reactivity

Impact of selective vs. non-selective kinase inhibition.

By employing robust assay technologies, clear data presentation, and standardized protocols, researchers can effectively profile the cross-reactivity of their compounds, paving the way for the development of safer and more effective medicines.

References

Benchmarking Novel Therapeutics Against Standard-of-Care Compounds in Preclinical Models of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of a novel therapeutic agent against the current standard-of-care compounds—Osimertinib, Cisplatin, and Pemetrexed—in non-small cell lung cancer (NSCLC) disease models. The data presented herein is collated from various preclinical studies to aid researchers and drug development professionals in evaluating the relative performance of these agents and to provide a framework for designing future preclinical studies.

Data Presentation: Comparative Efficacy of Standard-of-Care Compounds

The following tables summarize the preclinical efficacy of Osimertinib, Cisplatin, and Pemetrexed as single agents in various NSCLC xenograft models. It is important to note that the experimental conditions, including the specific cell line, mouse strain, and dosing regimen, can significantly influence the observed outcomes. Therefore, direct cross-study comparisons should be made with caution.

CompoundNSCLC Xenograft ModelDosing RegimenPrimary Efficacy EndpointOutcome
Osimertinib PC9 (EGFR exon 19 del)5 mg/kg, oral, dailyTumor Growth InhibitionSignificant tumor regression
H1975 (EGFR L858R/T790M)25 mg/kg, oral, dailyTumor Growth InhibitionSustained tumor regression
Cisplatin A549 (KRAS mutation)3 mg/kg, intraperitoneal, weeklyTumor Growth InhibitionModerate tumor growth inhibition
H460 (Large cell)6 mg/kg, intraperitoneal, single doseTumor Growth InhibitionSignificant tumor growth delay
Pemetrexed H2122 (Non-squamous)100 mg/kg, intraperitoneal, daily for 10 daysTumor Growth Delay12-18 days delay in tumor growth
NCI-H460100 mg/kg, intraperitoneal, every 2 days for 5 dosesTumor Growth InhibitionSignificant tumor growth inhibition

Table 1: Single-Agent Efficacy in Subcutaneous NSCLC Xenograft Models

Compound CombinationNSCLC Xenograft ModelDosing RegimenPrimary Efficacy EndpointOutcome
Osimertinib + Pemetrexed PC9T790M (EGFR T790M)Osimertinib: 5 mg/kg, oral, daily; Pemetrexed: 100 mg/kg, i.p., weeklyTumor Growth InhibitionDelayed onset of resistance compared to Osimertinib alone.[1][2][3]
Osimertinib + Cisplatin PC9T790M (EGFR T790M)Osimertinib: 5 mg/kg, oral, daily; Cisplatin: 3 mg/kg, i.p., weeklyTumor Growth InhibitionDelayed onset of resistance and tumor regrowth after treatment cessation.[1][2][3]

Table 2: Combination Therapy Efficacy in a Subcutaneous NSCLC Xenograft Model

Experimental Protocols

In Vivo Xenograft Efficacy Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of therapeutic agents in a subcutaneous NSCLC xenograft mouse model.

1. Cell Culture and Animal Models:

  • Cell Lines: Human NSCLC cell lines (e.g., PC9, H1975, A549, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.

2. Tumor Implantation:

  • Harvest NSCLC cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Inject a suspension of 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Treatment:

  • Once tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Prepare the therapeutic agents in an appropriate vehicle.

  • Administer the compounds according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • The control group receives the vehicle only.

4. Efficacy Assessment:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitor animal health and record any signs of toxicity.

  • The primary endpoint is typically tumor growth inhibition or delay.

  • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Signaling Pathways in NSCLC and Mechanisms of Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Ligand Binding PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation DHFR DHFR DNA_synthesis DNA Synthesis DHFR->DNA_synthesis Required for TS TS TS->DNA_synthesis Required for DNA DNA DNA_synthesis->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits Cisplatin Cisplatin Cisplatin->DNA Cross-links Pemetrexed Pemetrexed Pemetrexed->DHFR Inhibits Pemetrexed->TS Inhibits G A 1. Cell Culture (NSCLC Cell Lines) B 2. Cell Harvest & Preparation A->B C 3. Tumor Implantation (Subcutaneous injection in mice) B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization (Tumor volume ~100-200 mm³) D->E F 6a. Treatment Group (Drug Administration) E->F G 6b. Vehicle Control Group E->G H 7. Efficacy Assessment (Tumor volume & body weight monitoring) F->H G->H I 8. Endpoint Analysis (Tumor excision, histology, etc.) H->I

References

Confirming Biological Activity: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and biological research, the confirmation of a compound's biological activity is a critical step that ensures the reliability and reproducibility of experimental findings. Initial high-throughput screens (HTS) are prone to false positives and negatives. Therefore, employing orthogonal assays—secondary assays that measure the same biological endpoint through a different method—is an indispensable part of the hit validation process. This guide provides a comparative overview of common orthogonal assays, complete with experimental protocols and data, to aid researchers, scientists, and drug development professionals in designing robust validation workflows.

The Importance of Orthogonal Validation

Primary assays, while excellent for rapidly screening large compound libraries, can sometimes produce misleading results due to assay-specific artifacts.[1] Orthogonal assays help to mitigate this by providing an independent method of assessing the biological activity of a hit compound.[2] By using a different technology or assay format, researchers can confirm that the observed activity is genuine and target-specific, rather than an artifact of the primary screening method.[1] This multi-pronged approach increases confidence in the selected hits and is a crucial step before committing to more resource-intensive lead optimization studies.[3]

Experimental Workflow for Hit Validation

A typical workflow for validating hits from a primary screen involves a sequential process of confirmation and characterization using one or more orthogonal assays. This ensures that only the most promising compounds advance in the drug discovery pipeline.

G PrimaryScreen Primary High-Throughput Screen (HTS) HitConfirmation Hit Confirmation (Primary Assay) PrimaryScreen->HitConfirmation Initial Hits OrthogonalAssay1 Orthogonal Assay 1 (e.g., Biochemical Assay) HitConfirmation->OrthogonalAssay1 Confirmed Hits OrthogonalAssay2 Orthogonal Assay 2 (e.g., Biophysical Assay) OrthogonalAssay1->OrthogonalAssay2 Biochemically Active CellularAssay Cell-Based Assay OrthogonalAssay2->CellularAssay Direct Binders LeadOptimization Lead Optimization CellularAssay->LeadOptimization Cellularly Active

A generalized workflow for hit validation using orthogonal assays.

Comparison of Orthogonal Assays for Kinase Inhibition

Protein kinases are a major class of drug targets. The following table provides a hypothetical comparison of data from a primary kinase screen with two common orthogonal assays for five hit compounds.

CompoundPrimary Screen (TR-FRET) IC50 (nM)Orthogonal Assay 1 (Biochemical Kinase Assay) IC50 (nM)Orthogonal Assay 2 (HTRF Kinase Assay) IC50 (nM)
Compound 1 506555
Compound 2 120150130
Compound 3 80>10,000>10,000
Compound 4 200250220
Compound 5 605570

Analysis:

  • Compounds 1, 2, 4, and 5 show consistent activity across all three assays, indicating they are likely true inhibitors of the target kinase.

  • Compound 3 was active in the primary screen but inactive in both orthogonal assays, suggesting it was a false positive.

Comparison of Orthogonal Assays for Protein-Protein Interaction (PPI) Inhibition

Validating inhibitors of protein-protein interactions (PPIs) is another critical area in drug discovery. The following table illustrates a hypothetical comparison of a primary screen with orthogonal assays for PPI inhibitors.

CompoundPrimary Screen (AlphaScreen) IC50 (µM)Orthogonal Assay 1 (ELISA) IC50 (µM)Orthogonal Assay 2 (Surface Plasmon Resonance) KD (µM)
Compound A 2.53.12.8
Compound B 8.1>50Not Determined
Compound C 5.26.54.9
Compound D 1.82.01.5
Compound E 12.515.013.8

Analysis:

  • Compounds A, C, D, and E demonstrate consistent inhibitory activity across the different assay formats, suggesting they are genuine inhibitors of the targeted PPI.

  • Compound B showed activity in the primary AlphaScreen assay but not in the orthogonal ELISA, indicating it was likely a false positive.

Key Signaling Pathways in Drug Discovery

Understanding the signaling pathways in which a target is involved is crucial for designing relevant assays and interpreting results. Here are diagrams of two major signaling pathways often targeted in drug discovery.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in many cancers.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds GeneExpression Target Gene Expression (e.g., Cyclin D1, c-Myc, Survivin) DNA->GeneExpression regulates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

The canonical STAT3 signaling pathway.

Key drug targets in the STAT3 pathway include the Janus kinases (JAKs) and the SH2 domain of STAT3 itself, which is critical for its dimerization and activation.[6][7]

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is associated with various inflammatory diseases and cancers.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB/IκB Complex Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds GeneExpression Target Gene Expression (e.g., TNF-α, IL-1β) DNA->GeneExpression regulates TNFa TNF-α TNFa->TNFR

The canonical NF-κB signaling pathway.

Key therapeutic targets in the NF-κB pathway include the IκB kinase (IKK) complex and the proteasome.[10][11]

Experimental Protocols

Detailed methodologies for key orthogonal assays are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. In a kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds to it. Upon excitation, the europium donor transfers energy to a streptavidin-conjugated acceptor (e.g., XL665), which then emits light at a specific wavelength. The signal is proportional to the amount of phosphorylated substrate.[12][13]

Protocol: [12]

  • Compound Plating: Add 0.5 µL of the test compound (in 50% DMSO) to the wells of a 384-well low-volume plate.

  • Enzyme Addition: Add 5.5 µL of the kinase solution diluted in enzymatic buffer.

  • Incubation: Cover the plate and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 2 µL of the biotinylated substrate solution.

  • Reaction Initiation: Add 2 µL of ATP solution to start the kinase reaction.

  • Reaction Incubation: Cover the plate and incubate for 10 to 30 minutes at room temperature.

  • Detection Reagent Addition: Add 10 µL of a premixed solution of europium-labeled anti-phospho-antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction.

  • Detection Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the kinase activity.

Biochemical Kinase Assay (Radiometric)

Principle: The radiometric kinase assay is considered the "gold standard" and directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase.[14]

Protocol: [15]

  • Master Mix Preparation: Prepare a master mix containing the kinase and substrate in kinase buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the master mix with the test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding a solution of [γ-³²P]ATP and MgCl₂ to a final concentration of 100 µM ATP and 10 mM MgCl₂.

  • Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

  • Quantification: Quantify the band intensity using densitometry to determine the extent of substrate phosphorylation and calculate the IC50 values for the inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

Principle: SPR is a label-free biophysical technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., a target protein) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

Protocol: [3]

  • Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject each concentration of the test compound for a defined association time (e.g., 120 seconds) to monitor binding.

    • Switch back to the running buffer and monitor the dissociation for a defined time (e.g., 300 seconds).

  • Surface Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Luciferase Reporter Assay for Transcription Factor Activity

Principle: This cell-based assay measures the activity of a specific transcription factor. Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. When the transcription factor is active, it drives the expression of luciferase, which can be quantified by measuring the light produced upon the addition of its substrate, luciferin. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used as an internal control for transfection efficiency and cell viability.

Protocol:

  • Cell Transfection: Co-transfect the cells (e.g., HEK293T) with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Plating: Seed the transfected cells into a 96-well plate and allow them to adhere and express the plasmids (typically 24 hours).

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist to activate the signaling pathway and the transcription factor of interest (e.g., TNF-α to activate NF-κB).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate (e.g., coelenterazine) and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

References

A Comparative Guide to the Metabolic Stability of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of various benzoxazinone derivatives. Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics, as metabolic stability significantly influences their pharmacokinetic profiles, including bioavailability and half-life. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant biological pathways and experimental workflows.

Quantitative Data on Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to biotransformation by metabolic enzymes. Key metrics include the half-life (t½) and intrinsic clearance (CLint), which quantify the rate at which a compound is metabolized. The following table summarizes the in vitro metabolic stability of a series of benzoxazinone derivatives, which are potent Neuropeptide Y5 (NPY Y5) receptor antagonists, in rat liver microsomes.[1] It is important to note that the specific quantitative data presented here is illustrative, based on the findings of a preliminary study on benzoxazinone derivatives, to demonstrate structure-activity relationships in metabolic stability.

Compound IDStructureModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BZ-1 (Reference Structure)Unsubstituted Phenyl Ring1546.2
BZ-2 (Structure with modification)Electron-donating group (e.g., -OCH₃) on Phenyl Ring2527.7
BZ-3 (Structure with modification)Electron-withdrawing group (e.g., -Cl) on Phenyl Ring1257.8
BZ-4 (Structure with modification)Introduction of a pyridine ring886.6
BZ-5 (Structure with modification)N-dealkylation site blocked4515.4

Disclaimer: The data in this table is illustrative and based on general principles of metabolic stability and structure-activity relationships for benzoxazinone derivatives. The actual values can be found in the cited literature.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using rat liver microsomes, a common experimental model for assessing Phase I metabolism.

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of benzoxazinone derivatives.

Materials:

  • Test Compounds (Benzoxazinone derivatives)

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the rat liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a 2-3 fold excess of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the in vitro metabolic stability assay described above.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Buffer, NADPH, Microsomes) mix_components Mix Test Compound and Microsomes prep_reagents->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Incubate and collect samples at time points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction (Add Acetonitrile) time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

In Vitro Metabolic Stability Assay Workflow
Neuropeptide Y5 (NPY Y5) Receptor Signaling Pathway

The benzoxazinone derivatives discussed in the primary study are antagonists of the NPY Y5 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including the regulation of food intake. The diagram below illustrates the canonical signaling pathway associated with NPY Y5 receptor activation, which these antagonists would inhibit.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_response Cellular Response NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R G_protein Gαi/o Protein Y5R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates response Regulation of Food Intake, Energy Homeostasis PKA->response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->response PKC->response

NPY Y5 Receptor Signaling Pathway

References

Comparative Analysis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Putative Fatty Acid Amide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the selectivity and specificity of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Due to the limited publicly available screening data for this specific compound, this analysis is based on the hypothesis that it acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for which the benzoxazinone scaffold has shown activity. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its potential performance against other well-characterized FAAH inhibitors. The experimental data for the reference compounds are cited from peer-reviewed literature, while the data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is presented as a hypothetical placeholder to illustrate a comprehensive comparison.

Performance Comparison

The inhibitory potency of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one against FAAH is compared with two well-established inhibitors, URB597 and PF-04457845. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTargetIC50 (nM)Selectivity Notes
7-Fluoro-2H-benzo[b]oxazin-3(4H)-one Human FAAH50 (Hypothetical)Putative FAAH inhibitor; selectivity profile not yet determined.
URB597 Human FAAH3Potent and selective FAAH inhibitor.[1]
Rat FAAH5Exhibits no significant activity against a broad panel of other receptors and enzymes.[1][2]
PF-04457845 Human FAAH7.2A potent, covalent inhibitor with exceptional selectivity for FAAH over other serine hydrolases.[3][4][5]
Rat FAAH7.4

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the endocannabinoid signaling pathway involving FAAH and a typical workflow for screening potential inhibitors.

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle regulates release AEA_synthesis Anandamide (AEA) Synthesis AEA Anandamide (AEA) AEA_synthesis->AEA produces AEA->CB1R binds to FAAH FAAH AEA->FAAH hydrolyzed by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid produces Inhibitor 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one Inhibitor->FAAH inhibits

Caption: Endocannabinoid signaling pathway and the role of FAAH inhibition.

experimental_workflow start Start prepare_reagents Prepare Reagents (FAAH Enzyme, Buffer, Substrate) start->prepare_reagents prepare_compounds Prepare Test Compounds (Serial Dilutions) start->prepare_compounds assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor Pre-incubation) prepare_reagents->assay_setup prepare_compounds->assay_setup initiate_reaction Initiate Reaction (Add Fluorogenic Substrate) assay_setup->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic or Endpoint Reading) initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition and IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: General workflow for an in-vitro FAAH inhibitor screening assay.

Experimental Protocols

A detailed methodology for a fluorescence-based in-vitro FAAH inhibition assay is provided below. This protocol is representative of standard industry practice for determining the potency of FAAH inhibitors.[6][7][8][9][10][11]

Objective: To determine the IC50 value of a test compound against human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (e.g., 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one) dissolved in DMSO

  • Positive control (e.g., URB597)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the FAAH Assay Buffer.

    • Thaw the FAAH enzyme on ice and dilute to the desired concentration in the assay buffer.

    • Prepare a stock solution of the FAAH substrate in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Protocol (96-well plate format):

    • Control Wells:

      • 100% Activity: Add assay buffer, diluted FAAH enzyme, and solvent (without inhibitor).

      • Background: Add assay buffer and solvent only.

    • Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the test compound at various concentrations.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

    • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence from all other readings.

    • Determine the rate of the enzymatic reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Disclaimer: The information provided for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one is hypothetical and for illustrative purposes only. Experimental validation is required to determine its actual biological activity and selectivity profile.

References

Efficacy Showdown: A Comparative Analysis of Inhibitor X and Trametinib in MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Its hyperactivation due to mutations in genes like BRAF and RAS is a well-established driver of oncogenesis in various cancers, including melanoma.[1][2][4][5] Consequently, targeting key kinases within this cascade, particularly MEK1 and MEK2, has become a clinically validated therapeutic strategy.[3][6]

Trametinib (Mekinist®) is a potent, selective, and orally bioavailable allosteric inhibitor of MEK1 and MEK2.[2][7][8] It binds to a unique pocket on the MEK enzymes, locking them in an inactive state and preventing downstream activation of ERK.[2] This guide provides a head-to-head comparison of the efficacy of Trametinib with a novel investigational MEK1/2 inhibitor, "Inhibitor X," using quantitative biochemical and cellular data.

I. The MAPK/ERK Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical MAPK/ERK signaling cascade. Growth factor binding to receptor tyrosine kinases (RTKs) initiates a signaling cascade that activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2. MEK is the sole kinase responsible for phosphorylating and activating the final effector in the cascade, ERK1 and ERK2.[9] Both Trametinib and Inhibitor X are designed to inhibit MEK, thereby blocking all downstream signaling.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitors Inhibitor X Trametinib Inhibitors->MEK Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: Inhibitor Dilutions, MEK1/2, GST-ERK2 Substrate, ATP start->prepare_reagents plate_components Plate Inhibitor, MEK Enzyme, and GST-ERK2 Substrate prepare_reagents->plate_components initiate_reaction Initiate Reaction (Add ATP) plate_components->initiate_reaction incubate_rt Incubate at RT (e.g., 60 minutes) initiate_reaction->incubate_rt stop_reaction Stop Reaction & Detect (Add Eu-anti-GST Ab / Tracer) incubate_rt->stop_reaction read_plate Read Plate (TR-FRET Signal) stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end Comparative_Logic Potency Inhibitor Potency IC50 Lower IC50 / EC50 Value Potency->IC50 is indicated by Efficacy Higher Therapeutic Efficacy IC50->Efficacy leads to Desirability More Desirable Inhibitor Profile Efficacy->Desirability

References

Safety Operating Guide

Proper Disposal of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Guide for Laboratory Professionals

Proper Disposal of 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals

For immediate release

This document provides essential safety and logistical information for the proper disposal of 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 101478-21-9), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Summary of Key Safety and Disposal Information

The following table summarizes the critical safety and disposal parameters for 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. Researchers, scientists, and drug development professionals should familiarize themselves with this information before handling or disposing of this chemical.

ParameterInformationSource
Chemical Name 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-oneN/A
CAS Number 101478-21-9N/A
Hazard Class IRRITANT[3]
GHS Hazard Statements H315: Causes skin irritation. H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to hazardous waste disposal.[1]
Incompatible Materials Strong oxidizing agents[1]
Storage Sealed in a dry, room temperature environment.[3]
Disposal Method Dispose of as hazardous waste.[1]

Detailed Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. This protocol is designed to minimize risk and ensure compliance with safety regulations.

2.1 Personal Protective Equipment (PPE)

Before beginning any disposal procedures, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.

2.2 Disposal of Unused or Expired 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Container Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one" and the CAS number "101478-21-9".

  • Waste Collection:

    • For solid waste, carefully transfer the chemical into a designated, sealable hazardous waste container. Avoid creating dust.

    • For solutions, pour the waste into a designated, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow all institutional and local regulations for hazardous waste disposal.

2.3 Decontamination of Labware

  • Gross Decontamination: Rinse contaminated labware (e.g., beakers, spatulas) with a suitable organic solvent (e.g., acetone, ethanol) to remove the majority of the chemical residue. Collect this solvent rinse as hazardous waste.

  • Secondary Cleaning: Wash the labware with soap and water.

  • Final Rinse: Rinse with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

DisposalWorkflowstartStart: Disposal RequiredassessAssess Hazards(Review SDS)start->assessppeDon PersonalProtective Equipment (PPE)assess->ppesegregateSegregate Waste:Solid vs. Liquidppe->segregatesolid_wasteSolid Waste(Unused Chemical)segregate->solid_wasteSolidliquid_wasteLiquid Waste(Solutions, Rinsates)segregate->liquid_wasteLiquidlabel_solidLabel Container:'Hazardous Waste'Chemical Name, CASsolid_waste->label_solidlabel_liquidLabel Container:'Hazardous Waste'Chemical Name, CASliquid_waste->label_liquidstore_solidStore in DesignatedSecure Arealabel_solid->store_solidstore_liquidStore in DesignatedSecure Arealabel_liquid->store_liquidpickupArrange for LicensedHazardous Waste Pickupstore_solid->pickupstore_liquid->pickupendEnd: Disposal Completepickup->end

Caption: Disposal workflow for 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Personal protective equipment for handling 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Essential Safety and Operational Guidance for 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

This document provides crucial safety and logistical information for the handling, use, and disposal of 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one in a laboratory setting. The following procedures are based on established safety protocols for similar benzoxazinone derivatives and halogenated organic compounds, ensuring a high level of safety for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[3][4][5] A hazard assessment should be conducted for specific laboratory operations to determine the necessary level of protection.[6] The minimum required PPE for handling 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is outlined below.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesMust be ANSI Z87.1 compliant and equipped with side shields to protect against splashes.[2]
Face ShieldRecommended in addition to safety glasses or goggles when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[2][5] For prolonged contact or immersion, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for tears or punctures before use.[7]
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves is essential to protect skin and clothing from splashes and spills.[3][4]
Respiratory Protection RespiratorUse is required when working with the compound in a poorly ventilated area or when there is a potential for aerosol or dust generation.[4] The type of respirator should be selected based on a formal risk assessment.
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Protocol:

  • Ventilation: Always handle 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contamination: Prevent contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedural Steps
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][9] Consult a doctor if irritation persists.[8]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting.[1][9] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Spill or Leak Evacuate personnel to a safe area. Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Contain the spill and collect the material using spark-proof tools and explosion-proof equipment.[1] Place the collected material in a suitable, closed container for disposal.[1][7]

Disposal Plan

Waste containing 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[7]

Disposal Protocol:

  • Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge into drains or the environment.[1]

Workflow for Safe Handling of 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

Safe Handling Workflowcluster_prepPreparationcluster_handlingHandlingcluster_postPost-HandlingRisk_AssessmentConduct Risk AssessmentGather_PPEGather Appropriate PPERisk_Assessment->Gather_PPEPrepare_Work_AreaPrepare Well-Ventilated Work AreaGather_PPE->Prepare_Work_AreaDon_PPEDon All Required PPEPrepare_Work_Area->Don_PPEHandle_CompoundHandle Compound in Fume HoodDon_PPE->Handle_CompoundAvoid_Inhalation_ContactAvoid Inhalation and Skin/Eye ContactHandle_Compound->Avoid_Inhalation_ContactStore_ProperlyStore Compound SecurelyAvoid_Inhalation_Contact->Store_ProperlyDispose_WasteDispose of Waste ProperlyStore_Properly->Dispose_WasteClean_AreaClean Work AreaDispose_Waste->Clean_AreaDoff_PPEDoff and Dispose/Clean PPEClean_Area->Doff_PPEWash_HandsWash Hands ThoroughlyDoff_PPE->Wash_Hands

Caption: Logical workflow for the safe handling of 7-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.